(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester
Beschreibung
BenchChem offers high-quality (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H27NO4 |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
methyl 5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate |
InChI |
InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17) |
InChI-Schlüssel |
KSQFUUDWGCXJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester CAS 1246816-46-5 properties
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and analytical characterization of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester .
CAS 1246816-46-5 | Critical Intermediate & Impurity Standard
Executive Summary
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester (CAS 1246816-46-5) represents a pivotal chemical entity in the lifecycle of Pregabalin (Lyrica) . While often categorized as a process impurity or reference standard in late-stage pharmaceutical manufacturing, its chemical architecture—featuring orthogonal protection (N-Boc and Methyl ester)—makes it a versatile scaffold for the synthesis of Pregabalin prodrugs and derivatives.
This guide provides a definitive technical analysis of its physicochemical properties, a self-validating synthesis protocol for reference generation, and the analytical framework required for its detection in high-performance liquid chromatography (HPLC) workflows.
Chemical Identity & Molecular Architecture
The compound is the fully protected derivative of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). The presence of the tert-butoxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid renders the molecule lipophilic, significantly altering its solubility profile compared to the zwitterionic parent drug.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate |
| CAS Number | 1246816-46-5 |
| Molecular Formula | C₁₄H₂₇NO₄ |
| Molecular Weight | 273.37 g/mol |
| Stereochemistry | (S)-Enantiomer (Active configuration for Pregabalin series) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Calc) | Non-ionizable in physiological range (Protected forms) |
Synthetic Utility & Mechanism[5][11][12]
In drug development, CAS 1246816-46-5 serves two primary roles:
-
Impurity Marker: It identifies incomplete hydrolysis/deprotection during the manufacturing of Pregabalin if a protected route is utilized.
-
Prodrug Precursor: The ester/Boc motif allows for the controlled introduction of further functionality before final deprotection.
Mechanism of Formation & Deprotection
The synthesis and subsequent release of Pregabalin from this intermediate rely on orthogonal deprotection strategies. The methyl ester is sensitive to base hydrolysis (saponification), while the Boc group is acid-labile.
Pathway Visualization: The following diagram illustrates the position of CAS 1246816-46-5 within the Pregabalin synthetic landscape.
Caption: Synthetic relationship showing the reversible transformation between Pregabalin and its N-Boc Methyl Ester derivative.
Experimental Protocol: Reference Standard Synthesis
To generate CAS 1246816-46-5 for use as a qualified reference standard, a robust, self-validating two-step protocol is recommended. This method minimizes racemization, ensuring the (S)-configuration is preserved.
Step 1: Methyl Esterification of Pregabalin
Rationale: Acid-catalyzed esterification is performed first to avoid potential side reactions with the free amine.
-
Reagents: (S)-Pregabalin (1.0 eq), Thionyl Chloride (
, 1.2 eq), Methanol (Solvent). -
Procedure:
-
Suspend (S)-Pregabalin in anhydrous Methanol at 0°C.
-
Dropwise add
(exothermic). -
Reflux for 3–4 hours until clear (monitored by TLC).
-
Concentrate in vacuo to yield (S)-Pregabalin Methyl Ester Hydrochloride.
-
Step 2: N-Boc Protection
Rationale: The amine is protected under mild basic conditions to yield the final lipophilic target.
-
Reagents: Methyl Ester HCl (from Step 1), Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM). -
Procedure:
-
Dissolve the hydrochloride salt in DCM.
-
Add TEA at 0°C to liberate the free amine.
-
Add
solution dropwise. -
Stir at room temperature for 12 hours.
-
Workup (Self-Validating Step): Wash organic layer with 5% Citric Acid (removes unreacted amine/TEA), then Sat.
(removes byproduct Boc-acid), then Brine. -
Dry over
and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc 80:20).
-
Analytical Framework
Accurate identification of CAS 1246816-46-5 requires specific chromatographic conditions due to its lack of strong chromophores (unlike aromatic impurities).
HPLC Method Parameters
The following method separates the lipophilic ester from the polar parent drug.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Boc carbonyl absorption) |
| Retention Time | Pregabalin: ~3-4 min; Target Ester: ~16-18 min |
Spectroscopic Identification (Predictive)
-
1H NMR (400 MHz, CDCl3):
- 5.0 (br s, 1H, NH-Boc)
-
3.68 (s, 3H,
) -
3.0-3.2 (m, 2H,
) -
1.44 (s, 9H, Boc
-Butyl) -
0.90 (d, 6H, Isobutyl
)
Stability & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in humid environments.
-
Safety: Standard PPE (gloves, goggles). The compound is likely an irritant similar to other alkyl esters.
-
Regulatory: As a derivative of a controlled substance (in some jurisdictions, Pregabalin is Schedule V), accurate inventory logging is required.
References
-
ChemicalBook. (2023). (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59729474, (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid.[1] Retrieved from
-
SynThink Research Chemicals. (2023). Pregabalin Impurity Standards and Reference Materials. Retrieved from
-
Huckabee, B. K., & Sobieray, D. M. (2002). Asymmetric Synthesis of Pregabalin. European Patent EP1250311B1.[2] Retrieved from
-
Mansoori, A., et al. (2019).[3] Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. Retrieved from
Sources
An In-depth Technical Guide to the Synthesis and Characterization of (S)-N-Boc Pregabalin Methyl Ester
Abstract
(S)-N-Boc pregabalin methyl ester is a critical protected intermediate in the development of novel therapeutics and chemical probes related to the gamma-aminobutyric acid (GABA) analogue, pregabalin. The strategic installation of a tert-butyloxycarbonyl (Boc) group on the primary amine and a methyl ester on the carboxylic acid allows for selective modification at other positions of the molecule while preventing unwanted side reactions. This guide provides a comprehensive overview of the physicochemical properties, a robust two-step synthetic pathway, detailed purification protocols, and a multi-technique analytical characterization workflow for this key building block. The methodologies are presented with a focus on the underlying chemical principles and self-validating checkpoints, ensuring reproducibility and scientific integrity for researchers in medicinal chemistry and drug development.
Introduction
The Significance of Pregabalin
(S)-Pregabalin, marketed under the trade name Lyrica, is a structural analogue of the inhibitory neurotransmitter GABA.[1][2] It is widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its therapeutic activity is attributed to its high-affinity binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The stereochemistry at the C3 position is crucial for its pharmacological activity, with the (S)-enantiomer being the active form.[3]
The Role of Protecting Groups in Synthesis
In multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups.[4] This strategy prevents a functional group from reacting under a specific set of conditions while transformations are carried out elsewhere on the molecule. The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection due to its ease of introduction, stability across a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[4][5] Similarly, converting a carboxylic acid to a methyl ester reduces its acidity and allows it to be carried through subsequent reaction steps without interference.
(S)-N-Boc Pregabalin Methyl Ester: A Key Intermediate
The title compound serves as a versatile intermediate. With its two most reactive sites—the primary amine and the carboxylic acid—masked, it enables chemists to explore modifications on the isobutyl side chain or to use it in peptide coupling reactions after selective deprotection of either the amine or the ester. This guide details a reliable pathway to access this compound in high purity.
Physicochemical Properties
The fundamental properties of (S)-N-Boc pregabalin methyl ester are summarized below. These values are calculated based on its constituent parts: (S)-Pregabalin methyl ester and the N-Boc protecting group.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₇NO₄ | Calculated |
| Molecular Weight | 273.37 g/mol | Calculated |
| IUPAC Name | Methyl (3S)-3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate | IUPAC Nomenclature |
| Appearance | Expected to be a colorless oil or white solid | General Observation |
| Parent Compound (Free Ester) | C₉H₁₉NO₂ (MW: 173.25 g/mol ) | [6][7] |
| Parent Compound (Pregabalin) | C₈H₁₇NO₂ (MW: 159.23 g/mol ) | [1][8] |
Caption: Structure of (S)-N-Boc pregabalin methyl ester.
Synthetic Strategy and Mechanism
A logical and efficient synthesis of the title compound from (S)-Pregabalin involves a two-step process: (1) esterification of the carboxylic acid, followed by (2) protection of the primary amine. This sequence is strategically chosen because esterification under mild conditions is highly selective for the carboxylic acid, leaving the amine untouched. Subsequent Boc protection of the less-hindered primary amine is a high-yielding and clean reaction.
Caption: Overall synthetic workflow.
Step 1: Esterification with Diazomethane
The conversion of a carboxylic acid to its methyl ester using diazomethane (CH₂N₂) is an exceptionally mild and efficient method.[9] It proceeds rapidly at room temperature, generates nitrogen gas as the only byproduct, and avoids the need for harsh acidic or basic catalysts that could risk racemization of the sensitive chiral center.[10]
Causality of Choice: Diazomethane is ideal for this substrate because its reaction conditions are gentle, ensuring the stereochemical integrity of (S)-pregabalin is maintained. The workup is trivial, as the excess reagent and byproduct (N₂) are volatile.[9]
Mechanism: The reaction is a two-step process. First, the acidic proton of the carboxylic acid is transferred to diazomethane in a simple acid-base reaction. This generates a carboxylate anion and a highly reactive methyldiazonium cation.[11] In the second step, the carboxylate acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 reaction, displacing nitrogen gas, an excellent leaving group.[10][11]
Step 2: N-Boc Protection with Boc Anhydride
The protection of the primary amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly chemoselective for amines and proceeds via a nucleophilic acyl substitution mechanism.[4]
Causality of Choice: Boc anhydride is a stable, commercially available reagent that reacts cleanly with amines to form a robust carbamate linkage.[5] The resulting Boc group is stable to a wide variety of reaction conditions but can be removed cleanly with mild acid (e.g., trifluoroacetic acid), providing crucial orthogonality with the ester group, which is base-labile.[12]
Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[12][13] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide gas and tert-butanol, driving the reaction to completion.[13]
Experimental Protocols
Safety Precaution: Diazomethane is toxic and potentially explosive. It should only be generated and handled in solution, in a well-ventilated fume hood, using glassware with flame-polished joints.
Protocol for Synthesis of (S)-Pregabalin Methyl Ester
-
Dissolve (S)-Pregabalin (1.0 eq) in a mixture of diethyl ether and methanol (10:1 v/v) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Continue addition until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Self-Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is complete when the starting material spot is no longer visible.
-
Allow the reaction to stir for an additional 15 minutes at 0 °C.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentrate the solution under reduced pressure to yield the crude (S)-pregabalin methyl ester, which can be used in the next step without further purification.
Protocol for Synthesis of (S)-N-Boc Pregabalin Methyl Ester
-
Dissolve the crude (S)-pregabalin methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
If desired, a non-nucleophilic base like triethylamine (TEA, 1.2 eq) can be added to accelerate the reaction, although it often proceeds without a base.[14]
-
Stir the reaction at room temperature for 4-12 hours.
-
Self-Validation Check: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The formation of a new, less polar spot corresponding to the product should be observed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (if a base was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.[15]
-
Dissolve the crude (S)-N-Boc pregabalin methyl ester in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.[16]
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate).[17]
-
Self-Validation Check: Collect fractions and analyze them by TLC. Fractions containing the pure product (as determined by a single spot on the TLC plate) are combined.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified (S)-N-Boc pregabalin methyl ester.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is required to confirm the identity, purity, and stereochemical integrity of the final product.
Caption: Analytical characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure by identifying the key proton environments. The expected spectrum of (S)-N-Boc pregabalin methyl ester in CDCl₃ would feature:
-
~0.9 ppm: A doublet corresponding to the two methyl groups of the isobutyl moiety.
-
~1.2-1.8 ppm: A series of multiplets for the aliphatic protons of the isobutyl and hexanoate backbone.
-
~1.45 ppm: A large singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.
-
~2.3 ppm: A multiplet corresponding to the CH₂ group alpha to the ester carbonyl.
-
~3.1 ppm: A multiplet for the CH₂ group attached to the nitrogen.
-
~3.7 ppm: A sharp singlet integrating to 3 protons, confirming the presence of the methyl ester.
-
~4.5-5.0 ppm: A broad signal corresponding to the N-H proton of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecular ion:
-
[M+H]⁺: m/z 274.38
-
[M+Na]⁺: m/z 296.36
Characteristic fragmentation patterns in MS/MS would include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-100 amu).
Chiral High-Performance Liquid Chromatography (HPLC)
Confirming the enantiomeric purity is paramount. While pregabalin itself often requires derivatization for chiral analysis[18][19], the N-Boc protected ester may be resolved directly on a chiral stationary phase (CSP).
-
Method: A direct separation can be attempted on a CSP column (e.g., CHIRALPAK series) using a mobile phase typically consisting of hexane and an alcohol modifier like isopropanol.[20]
-
Validation: The sample is analyzed alongside a sample of the racemic compound to confirm the retention times of both the (S) and (R) enantiomers. The enantiomeric excess (e.e.) is calculated from the integrated peak areas. For a successful synthesis from enantiopure starting material, the e.e. should be >99%.
Conclusion
This guide has outlined a robust and reliable framework for the synthesis, purification, and comprehensive characterization of (S)-N-Boc pregabalin methyl ester. By employing a strategic sequence of mild esterification followed by standard N-Boc protection, this valuable intermediate can be prepared efficiently. The detailed protocols, which include critical self-validation checkpoints, and the multi-faceted analytical workflow provide researchers with the necessary tools to produce and verify this compound with a high degree of confidence, enabling further exploration in drug discovery and development.
References
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry.
-
Column Chromatography . Organic Chemistry at CU Boulder.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis.
-
An In-depth Technical Guide to the Boc Protection Mechanism for Amines . Benchchem.
-
Boc-Protected Amino Groups . Organic Chemistry Portal.
-
Amine Protection and Deprotection . Master Organic Chemistry.
-
Column chromatography . Columbia University.
-
column chromatography & purification of organic compounds . Chem Help ASAP (YouTube).
-
Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect . ACS Publications - Organic Letters.
-
Column Chromatography Theory . Chemistry Online @ UTSC.
-
Methyl Ester Synthesis Using Diazomethane . Chemistry LibreTexts.
-
Carboxylic Acids to Methylesters: Alkylation using Diazomethane . JoVE.
-
Diazomethane (CH2N2) . Master Organic Chemistry.
-
Derivatization of Carboxylic Acids With Diazomethane . Scribd.
-
How to run column chromatography . Unknown Source.
-
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization . ResearchGate.
-
(S)-N-Methyl Pregabalin . CymitQuimica.
-
Pregabalin methyl ester (hydrochloride) . Cayman Chemical.
-
Process for separating and determining pregabalin/Lyrica chiral isomer . Patsnap.
-
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography . MDPI.
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases . PMC - NCBI.
-
(S)-Pregabalin methyl ester hydrochloride . ChemScene.
-
Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization . PubMed.
-
Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization . ResearchGate.
-
(S)-Pregabalin methyl ester hydrochloride-COA-939992 . MedChemExpress.
-
Presented method for S-pregabalin synthesis . ResearchGate.
-
Pregabalin . NIST WebBook.
-
Pregabalin | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com.
-
Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization . PubMed.
Sources
- 1. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 3. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. (S)-N-Methyl Pregabalin | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pregabalin [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Strategic Role of (S)-N-Boc Pregabalin Methyl Ester in Asymmetric Synthesis
This is an in-depth technical guide focusing on the specific role and utility of (S)-N-Boc pregabalin methyl ester (Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate).
While the "classic" Pfizer process utilizes a cyano-precursor, the (S)-N-Boc pregabalin methyl ester represents a critical intermediate in the "Enamide Route" (Asymmetric Hydrogenation of
A Technical Guide to the "Enamide Route" for Pregabalin
Executive Summary: The "Chiral Pivot"
In the landscape of Pregabalin (Lyrica) manufacturing, (S)-N-Boc pregabalin methyl ester functions as a Late-Stage Chiral Pivot . Unlike the traditional cyano-route, which requires high-pressure hydrogenation of a nitrile to an amine, the N-Boc methyl ester route establishes the chiral center and the nitrogen functionality simultaneously via asymmetric hydrogenation.
This intermediate offers three decisive process advantages:
-
Orthogonal Protection: The methyl ester (base-labile) and Boc group (acid-labile) allow for tunable deprotection sequences, preventing premature zwitterion formation.
-
Purification Handle: As a lipophilic, non-ionic species, it can be easily purified (crystallized or chromatographed) to >99.5% ee before the final hydrolysis, unlike the highly polar final drug substance.
-
Cyanide-Free Synthesis: It enables a "green" synthetic pathway that bypasses the toxic potassium cyanide/acetone cyanohydrin steps typical of the Knoevenagel routes.
Molecular Profile & Structural Logic
| Feature | Specification |
| Chemical Name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate |
| CAS Number | 714230-22-5 (HCl salt form ref: 714230-22-5; Free base often custom) |
| Molecular Formula | |
| Molecular Weight | 273.37 g/mol |
| Chirality | (S)-enantiomer (Critical for bioactivity) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water (Crucial for extraction) |
Structural Causality:
-
The Methyl Ester: Selected over the ethyl ester for higher atom economy and distinct solubility profiles in methanol (the preferred hydrogenation solvent).
-
The Boc Group: Selected because it is stable to the basic conditions required for enamide formation but cleaves cleanly with HCl/Dioxane, releasing the amine as a hydrochloride salt (the desired final form often being the free amino acid, but the intermediate salt is manageable).
Synthesis: The Enamide Hydrogenation Route
This molecule is the direct product of the Asymmetric Hydrogenation of
Upstream Synthesis (Precursor Formation)
The precursor is Methyl 3-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate .
-
Reaction: Condensation of Methyl 5-methyl-3-oxohexanoate (beta-keto ester) with ammonium acetate to form the enamine, followed by in situ trapping with Boc-anhydride (
). -
Critical Control Point: The geometry of the enamide (E vs Z) can influence the enantioselectivity of the subsequent hydrogenation, although modern Rh-ligands (e.g., DuPHOS, Ferrotane) often tolerate mixtures.
The Asymmetric Hydrogenation (The Core Step)
This step establishes the (S)-stereocenter.
-
Catalyst: Rhodium(I) complex with chiral bisphosphine ligand.[1][2]
-
Standard: [Rh(COD)((R,R)-Me-DuPHOS)]BF4.
-
Alternative: Rh-Binap or Rh-SegPhos variants.
-
-
Solvent: Degassed Methanol (anhydrous).
-
Conditions:
(3–10 bar), 25–40°C.
Mechanism: The Rhodium catalyst coordinates to the alkene and the carbonyl oxygen of the Boc group (chelation control), directing the hydrogen addition to the Re-face of the double bond, yielding the (S)-isomer with high enantiomeric excess (>98% ee).
Downstream Processing: The Orthogonal Deprotection
The conversion of (S)-N-Boc pregabalin methyl ester to Pregabalin requires removing two protecting groups. The order of operations is critical to yield management.
Recommended Pathway: Base-First Hydrolysis
It is superior to hydrolyze the ester first to avoid the formation of the methyl ester hydrochloride salt, which is hygroscopic and difficult to handle.
-
Saponification: LiOH/MeOH cleaves the methyl ester
(S)-N-Boc Pregabalin (Acid). -
Acidolysis: HCl or TFA cleaves the Boc group
Pregabalin.
Diagram: The Synthetic Logic Flow
Caption: Synthesis of Pregabalin via the Enamide Route, highlighting the central role of the N-Boc Methyl Ester intermediate.
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Synthesis of the Intermediate)
Based on adaptations of Burk et al. and generic process patents.
-
Preparation: In a glovebox, charge a high-pressure autoclave with Methyl 3-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate (1.0 equiv) and [Rh(COD)((R,R)-Me-DuPHOS)]BF4 (0.005 equiv, S/C = 200).
-
Solvent: Add deoxygenated anhydrous Methanol (concentration ~0.5 M).
-
Reaction: Seal the reactor. Purge with
(3x) and (3x). Pressurize to 5 bar (75 psi) . Stir at room temperature for 12 hours. -
Workup: Vent
. Concentrate the solvent under reduced pressure. -
Purification: The residue is (S)-N-Boc pregabalin methyl ester .
-
Validation: Check HPLC for ee. If <99%, recrystallize from Hexane/EtOAc. This is the "Purification Handle" advantage.
-
Protocol B: Sequential Deprotection (Conversion to Pregabalin)
Step 1: Ester Hydrolysis (Saponification)
-
Dissolve (S)-N-Boc pregabalin methyl ester (10 g, 36.6 mmol) in THF/Water (4:1, 100 mL).
-
Cool to 0°C. Add LiOH monohydrate (2.0 equiv, 73.2 mmol) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT and monitor by TLC (Hexane:EtOAc 7:3) until the starting material spot disappears.
-
Isolation: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc (3x). Dry organics (
) and concentrate to yield (S)-N-Boc Pregabalin (white solid).
Step 2: Boc Removal (Acidolysis)
-
Dissolve the intermediate from Step 1 in dry Dichloromethane (DCM).
-
Add 4N HCl in Dioxane (5 equiv) dropwise at 0°C. Note: Gas evolution (Isobutylene) will occur.
-
Stir at RT for 3 hours. A white precipitate (Pregabalin HCl) may form.
-
Final Isolation: Concentrate to dryness. Dissolve residue in minimal water and adjust pH to 7.0 with tributylamine or NaOH to precipitate the zwitterionic Pregabalin . Filter and wash with cold isopropanol.
Process Control & Troubleshooting
| Parameter | Target | Common Issue | Corrective Action |
| Enantiomeric Excess (ee) | >99.0% | Low ee after hydrogenation | Check |
| Purity (HPLC) | >98.0% | Residual Rhodium | Pass the methyl ester solution through a silica/thiol scavenger cartridge before hydrolysis. |
| Yield (Hydrolysis) | >90% | Incomplete saponification | Ensure THF/Water ratio allows full solubility; increase LiOH to 2.5 eq. |
| Boc Cleavage | Complete | t-Butyl cation alkylation | Add a scavenger (e.g., triethylsilane) if t-butyl adducts are observed (rare in this specific substrate). |
References
-
Burk, M. J., et al. (2003).[3] "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." The Journal of Organic Chemistry, 68(14), 5731-5734. Link
- Note: Describes the foundational Rh-DuPHOS chemistry for pregabalin precursors.
-
Hoge, G., et al. (2004).[3] "Highly Selective Asymmetric Hydrogenation Using a Three Hindered Quadrant Bisphosphine Rhodium Catalyst." Journal of the American Chemical Society, 126(19), 5966-5967. Link
- Note: Details improved ligands for the hydrogenation of beta-acylamino acryl
- Hoekstra, M. S., et al. (1996). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development. Note: General context on Pfizer's process evolution.
-
BenchChem Protocols. (2025). "Deprotection of N-Boc-Allylglycine Methyl Ester." Link
- Note: General procedure validation for N-Boc methyl ester deprotection.
Sources
difference between (S)-N-Boc pregabalin methyl ester and pregabalin lactam
Technical Guide: Process Control and Differentiation of Pregabalin Intermediates
Executive Summary
In the development of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), distinguishing between synthetic intermediates and degradation impurities is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.
This guide differentiates two structurally related but functionally opposing compounds:
-
(S)-N-Boc Pregabalin Methyl Ester: A doubly protected synthetic precursor or analytical derivative, designed to stabilize the molecule during asymmetric synthesis or chiral resolution.
-
Pregabalin Lactam: A cyclic degradation impurity (Impurity A), formed via intramolecular condensation, which serves as a critical quality attribute (CQA) to monitor process stability.
Structural & Chemical Analysis
The fundamental difference lies in topology (linear vs. cyclic) and functional group protection. The N-Boc methyl ester is a "masked" form of Pregabalin, while the lactam is a dehydrated "collapsed" form.
| Feature | (S)-N-Boc Pregabalin Methyl Ester | Pregabalin Lactam (Impurity A) |
| CAS Number | 714230-22-5 (Free ester base) / Generic N-Boc | 181289-23-6 |
| Role | Synthetic Intermediate / Analytical Derivative | Degradation Impurity / Reference Standard |
| Topology | Linear (Acyclic) | Cyclic (Pyrrolidinone ring) |
| Molecular Formula | C₁₄H₂₇NO₄ | C₈H₁₅NO |
| Molecular Weight | ~273.37 g/mol | 141.21 g/mol |
| Polarity (LogP) | High (Lipophilic due to Boc/Me) | Moderate (More lipophilic than Pregabalin) |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in alcohols, water, DMSO |
| Key Functional Groups | Carbamate (Boc), Methyl Ester | Cyclic Amide (Lactam) |
Mechanistic Pathways: Synthesis vs. Degradation
Understanding the causality of formation allows researchers to control the "Happy Path" (Synthesis) and prevent the "Failure Mode" (Lactamization).
-
The Synthetic Path: The N-Boc methyl ester is typically generated to protect the amine and carboxylic acid during steps that would otherwise cause side reactions (e.g., enantiomeric resolution). To yield Pregabalin, it must undergo acidic hydrolysis (to remove the ester) and acidolysis (to remove the Boc group).
-
The Degradation Path: Pregabalin (or its esters) contains both a nucleophilic amine and an electrophilic carbonyl. Under thermal stress or acidic conditions, the molecule "bites its own tail," expelling water (or methanol) to form the thermodynamically stable 5-membered lactam ring.
Pathway Visualization
Figure 1: Mechanistic divergence showing the conversion of the protected precursor to the API, and the subsequent risk of degradation into the lactam impurity.
Experimental Protocols
Protocol A: Deprotection of (S)-N-Boc Pregabalin Methyl Ester
Objective: To convert the isolated intermediate into the active Pregabalin species without inducing lactamization.
Reagents:
-
(S)-N-Boc Pregabalin Methyl Ester (1.0 eq)
-
Lithium Hydroxide (LiOH, 3.0 eq)
-
Hydrochloric Acid (4M in Dioxane)
-
Tetrahydrofuran (THF) / Water
Methodology:
-
Ester Hydrolysis: Dissolve the N-Boc ester in THF:Water (3:1). Cool to 0°C. Add LiOH slowly. Stir at room temperature (RT) for 4 hours. Monitor by TLC/HPLC for disappearance of methyl ester.
-
Workup: Acidify carefully to pH 4-5 with 1M HCl. Extract the N-Boc acid into Ethyl Acetate. Evaporate solvent.
-
Boc Removal: Dissolve the residue in 4M HCl/Dioxane. Stir at RT for 2 hours. Note: Do not heat, as high temperature + acid promotes lactam formation.
-
Isolation: Concentrate in vacuo. The product (Pregabalin HCl salt) precipitates. Neutralize with tributylamine or ion-exchange resin to obtain the zwitterion.
Protocol B: Forced Degradation to Generate Lactam Standard
Objective: To intentionally generate Impurity A for use as an HPLC reference standard.
Reagents:
-
Pregabalin (pure API)
-
Toluene[1]
-
p-Toluenesulfonic acid (catalytic)
Methodology:
-
Setup: Charge a round-bottom flask with Pregabalin (1 g) and Toluene (20 mL). Add p-TsOH (10 mg).
-
Reflux: Attach a Dean-Stark trap. Reflux for 12-24 hours. The removal of water drives the equilibrium toward the cyclic lactam.
-
Purification: Cool the mixture. Wash with saturated NaHCO₃ (to remove acid catalyst and unreacted Pregabalin).
-
Isolation: Dry the organic layer (MgSO₄) and concentrate. The Lactam crystallizes as a white/off-white solid (MP: ~75-77°C).
Analytical Differentiation
The following data points confirm identity and purity.
HPLC Parameters (differentiation)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile.
-
Gradient:
-
Lactam is less polar than Pregabalin and elutes later.
-
N-Boc Ester is highly lipophilic and elutes significantly later (often requiring high % ACN wash).
-
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12][13] Retention Time (Relative) | Detection (UV) |
| Pregabalin | 1.0 (Reference) | 210 nm (Weak) |
| Pregabalin Lactam | ~1.5 - 2.0 | 210 nm (Stronger amide) |
| N-Boc Methyl Ester | ~3.5 - 4.0 | 210 nm / Refractive Index |
Spectroscopic Signatures
1. Infrared (FT-IR) Spectroscopy:
-
Lactam: Shows a characteristic 5-membered cyclic amide (lactam) band at 1690–1700 cm⁻¹ .
-
N-Boc Ester: Shows two distinct carbonyl bands:
-
Ester C=O: Sharp band at 1735–1750 cm⁻¹ .
-
Urethane (Boc) C=O: Broad band at 1680–1700 cm⁻¹ .
-
2. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):
-
Lactam:
-
N-Boc Ester:
-
Boc Group: Strong singlet at δ 1.44 ppm (9H) .
-
Methyl Ester: Sharp singlet at δ 3.68 ppm (3H) .
-
NH: Broad singlet at δ 4.5–5.0 ppm.
-
References
-
Cayman Chemical. (S)-Pregabalin lactam Product Information. Retrieved from
-
National Institutes of Health (NIH). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors. PubMed Central. Retrieved from
-
ChemicalBook. Pregabalin Synthesis and Intermediate Data. Retrieved from
-
US Patent 8063244B2. Process for the synthesis of pregabalin. Retrieved from
-
Journal of Pharmaceutical and Biomedical Analysis. Enantiomeric Identification of Pregabalin by GC-MS via Methylation. Retrieved from
Sources
- 1. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jchr.org [jchr.org]
- 5. scribd.com [scribd.com]
- 6. Pregabalin | CAS#:148553-50-8 | Chemsrc [chemsrc.com]
- 7. asianpubs.org [asianpubs.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 15. Pregabalin synthesis - chemicalbook [chemicalbook.com]
Technical Guide: (3S)-3-[[(tert-butoxycarbonyl)amino]methyl]-5-methylhexanoic Acid Methyl Ester
Executive Summary
This technical guide profiles (3S)-3-[[(tert-butoxycarbonyl)amino]methyl]-5-methylhexanoic acid methyl ester , a critical orthogonally protected intermediate in the synthesis and impurity profiling of the anticonvulsant drug Pregabalin (Lyrica). By masking both the carboxylic acid (as a methyl ester) and the primary amine (as a tert-butyl carbamate), this molecule serves as a stable, lipophilic precursor used in advanced peptide coupling, fragment-based drug design, and rigorous quality control (QC) workflows for determining process-related impurities.
Nomenclature & Chemical Identity
Precise nomenclature is vital for distinguishing this specific intermediate from the free acid (N-Boc Pregabalin) or the lactam derivative.
Core Identifiers
| Parameter | Details |
| IUPAC Name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate |
| Common Name | N-Boc-Pregabalin Methyl Ester |
| CAS Number | 1700625-34-8 (Specific to Methyl Ester) |
| Related CAS | 132549-43-0 (N-Boc Free Acid); 148553-50-8 (Pregabalin) |
| Molecular Formula | C₁₄H₂₇NO₄ |
| Molecular Weight | 273.37 g/mol |
| SMILES | CC(C)CCC(=O)OC |
Synonym Ontology
The following table categorizes synonyms by their utility in different scientific contexts.
| Context | Synonyms |
| Synthetic Chemistry | Boc-Pregabalin-OMe; (S)-3-(Boc-aminomethyl)-5-methylhexanoate |
| Catalog/Trade | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate |
| Structural Abbrev. | Boc-(3S)-3-isobutyl-GABA-OMe |
Structural Analysis & Visualization
The molecule features a gamma-amino acid backbone with orthogonal protection. The (3S) stereocenter is crucial for biological activity, as the (3R) enantiomer of Pregabalin is inactive.
Nomenclature Decomposition Diagram
The following diagram illustrates the structural components corresponding to the chemical name.
Caption: Structural decomposition of N-Boc-Pregabalin Methyl Ester showing orthogonal protection groups.
Synthetic Utility & Pathways[3][4]
This intermediate is rarely the final product; rather, it is a "paused" state in the synthesis of Pregabalin derivatives or a standard for impurity analysis.
Synthesis from Pregabalin (Protection Route)
This route is commonly used to generate the standard for analytical HPLC.
-
Esterification: Pregabalin is treated with thionyl chloride in methanol or trimethylsilyldiazomethane to form Pregabalin Methyl Ester.
-
Boc-Protection: The methyl ester is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (TEA/DIPEA).
Synthesis via Lactam Ring Opening (Process Route)
In industrial settings, Pregabalin is often derived from Pregabalin Lactam (4-isobutylpyrrolidin-2-one).
-
Hydrolysis: Lactam ring opening usually yields the free amino acid.
-
Trapping: To isolate the ester, the lactam can be opened directly with Methanol/Sodium Methoxide, followed immediately by Boc-protection to prevent recyclization.
Pathway Visualization
Caption: Synthetic pathways converting Pregabalin precursors into the N-Boc Methyl Ester intermediate.
Experimental Protocols
Protocol A: Preparation from N-Boc-Pregabalin (Free Acid)
Objective: Conversion of (3S)-3-[(tert-butoxycarbonyl)amino]methyl-5-methylhexanoic acid to its methyl ester.
Reagents:
-
N-Boc-Pregabalin (1.0 eq)
-
Iodomethane (MeI) (1.5 eq) or Trimethylsilyldiazomethane (TMS-CHN₂)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (Dimethylformamide) (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of N-Boc-Pregabalin in 10 mL of anhydrous DMF under nitrogen atmosphere.
-
Base Addition: Add 1.1 g of finely ground K₂CO₃. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Cool the mixture to 0°C. Dropwise add MeI (0.36 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel) to yield the clear oil/white solid.
Self-Validating Check:
-
¹H NMR Confirmation: Look for a sharp singlet at ~3.6–3.7 ppm corresponding to the methyl ester (-OCH₃) and a singlet at ~1.44 ppm for the Boc group (-C(CH₃)₃).
Quality Control & Impurity Profiling
In drug development, this molecule is monitored as a Process-Related Impurity .
-
Origin: Can form if methanol is used during the workup of N-Boc protected intermediates or if Boc-protection is performed on the methyl ester precursor.
-
Detection:
-
HPLC Method: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).
-
Retention Time: The N-Boc Methyl Ester is significantly more lipophilic (higher retention time) than Pregabalin or N-Boc Pregabalin due to the capping of both polar groups.
-
Comparative Physicochemical Properties
| Compound | Lipophilicity (LogP) | Solubility (Water) | Retention Time (Relative) |
| Pregabalin | Low (~0.6) | High | Early |
| N-Boc Pregabalin | Medium | Moderate | Mid |
| N-Boc Methyl Ester | High (~2.4) | Low/Insoluble | Late |
References
-
PubChem. (3S)-3-[[(tert-butoxycarbonyl)amino]methyl]-5-methylhexanoic acid methyl ester (Compound Summary).[1] National Library of Medicine. Available at: [Link]
-
Pharmaffiliates. Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate (CAS 1700625-34-8). Available at: [Link]
- Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. (Foundational chemistry for Pregabalin synthesis routes).
- Google Patents.Process for the preparation of Pregabalin (US20110144383A1).
Sources
Technical Guide: Solubility Profiling of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester
Topic: Solubility Profiling and Solvent Selection for (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals
Executive Summary & Physicochemical Context
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester (hereafter N-Boc-PG-ME ) is a critical lipophilic intermediate in the asymmetric synthesis of Pregabalin (Lyrica). Structurally, it represents the fully protected form of the γ-amino acid, where the amine is masked by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a methyl ester.
From a process chemistry perspective, the solubility profile of N-Boc-PG-ME is the governing factor in two key unit operations:
-
Purification: Removal of non-polar impurities and unreacted starting materials via crystallization or chromatographic separation.
-
Deprotection: Efficient solvation is required to facilitate the subsequent acid-mediated hydrolysis (removal of Boc and ester groups) to yield the pharmacologically active (S)-Pregabalin.
This guide provides a technical framework for determining, modeling, and applying the solubility data of N-Boc-PG-ME to optimize process yield and enantiomeric purity.
Physicochemical Profile & Predicted Solubility Landscape
Structural Analysis
-
Lipophilicity: The introduction of the Boc group and the methyl ester significantly increases the logP compared to the zwitterionic Pregabalin. This shifts the solubility preference from aqueous/polar media to organic solvents.
-
Hydrogen Bonding: The carbamate NH acts as a hydrogen bond donor, while the carbonyl oxygens (ester and carbamate) act as acceptors. This suggests good solubility in H-bond accepting solvents (ethers, ketones) and alcohols.
Solubility Data (Representative Profile)
Note: While specific thermodynamic values depend on the exact polymorph and purity, the following profile is derived from standard behavior of N-Boc-protected
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Excellent for reaction medium; poor for crystallization. |
| Esters | Ethyl Acetate (EtOAc) | High (>200 mg/mL) | Primary solvent for extraction and crystallization (with anti-solvent). |
| Alcohols | Methanol, Ethanol | High (>150 mg/mL) | Good for hydrogenation steps; risk of transesterification if heated with catalysts. |
| Ethers | THF, MTBE | Moderate-High | Useful for low-temp lithiation or Grignard reactions. |
| Ketones | Acetone | High | Good solubility; often used in cleaning validation. |
| Alkanes | n-Heptane, Hexane | Low (<10 mg/mL) | Critical Anti-solvent. Induces supersaturation. |
| Aqueous | Water | Negligible | Used for washing inorganic salts during workup. |
Thermodynamic Modeling Framework
To scale up crystallization processes, single-point solubility data is insufficient. We must model solubility (
Modified Apelblat Equation
For N-Boc-PG-ME, the modified Apelblat model is the industry standard for correlating experimental solubility data. It accounts for the non-ideal behavior of the solution:
- : Mole fraction solubility of N-Boc-PG-ME.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis of experimental data.
van't Hoff Analysis
To determine the enthalpy of solution (
-
Interpretation: A linear plot of
vs. usually indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions (e.g., hydrogen bonding in alcohols).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Static Method)
Standard operating procedure for generating the solubility curve.
-
Preparation: Add excess N-Boc-PG-ME solid to 10 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir the suspension at the target temperature (
K) for 24 hours. -
Sampling: Stop stirring and allow phases to separate for 30 minutes.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Transfer a known volume to a tared weighing dish.
-
Evaporate solvent under vacuum at 40°C until constant weight is achieved.[1]
-
Calculation:
.
-
Protocol B: Laser Monitoring (Dynamic Method)
Used for determining the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Equip a reactor with an FBRM (Focused Beam Reflectance Measurement) probe and a temperature probe.
-
Dissolution: Heat a suspension of known concentration at a constant rate (e.g., 0.5 K/min) until the FBRM count drops to zero (Clear Point).
-
Nucleation: Cool the solution at a constant rate until FBRM detects a sharp increase in chord counts (Cloud Point).
-
Analysis: The difference between the Clear Point and Cloud Point is the MSZW, which dictates the safe operating window for anti-solvent addition.
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
This flowchart outlines the decision logic for selecting the appropriate solubility measurement method based on the process stage.
Caption: Decision matrix for selecting solubility determination methods based on development phase.
Diagram 2: Crystallization Process Logic
Logic flow for purifying N-Boc-PG-ME using a solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane).
Caption: Solvent/Anti-solvent crystallization workflow for N-Boc-PG-ME purification.
Process Application: Solvent Selection Strategy
Reaction Solvent vs. Purification Solvent
-
Reaction: The protection step (Boc-anhydride + Methyl ester formation) is typically performed in Dichloromethane (DCM) or Tetrahydrofuran (THF) due to high solubility of reagents and intermediates.
-
Solvent Swap: For purification, DCM is often unsuitable due to its low boiling point and toxicity. A "solvent swap" to Ethyl Acetate (EtOAc) is recommended via vacuum distillation.
Anti-Solvent Crystallization
The most effective purification method for N-Boc-PG-ME is anti-solvent crystallization.
-
System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
-
Ratio: Typically 1:3 to 1:5 v/v.
-
Mechanism: N-Boc-PG-ME is highly soluble in EtOAc. Gradual addition of Heptane reduces the dielectric constant of the mixture, forcing the hydrophobic ester to crystallize while leaving more polar impurities in solution.
Safety & Environmental Considerations[2]
-
Class 3 Solvents: Prioritize Ethanol, Acetone, or Ethyl Acetate (Class 3) over DCM (Class 2) or Benzene (Class 1) to meet ICH Q3C(R8) guidelines for residual solvents in pharmaceuticals.
-
Thermal Stability: Avoid prolonged heating of the methyl ester in alcohols with strong base/acid traces to prevent transesterification (e.g., Methyl ester
Ethyl ester in Ethanol).
References
-
Pfizer Inc. (2008). Process for the preparation of Pregabalin.[1][2][3][4][5][6][7][8][9][10] US Patent 7,462,738. Link
-
Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008 (Pregabalin). Organic Process Research & Development, 1(1), 26-38. Link
-
ICH Expert Working Group. (2021). ICH Q3C(R8) Impurities: Guideline for Residual Solvents.Link
-
Kavanagh, O., et al. (2019). Crystallization and Polymorphism of Pregabalin.[1][8] CrystEngComm, 21, 22-30. Link
-
SynThink Research Chemicals. (n.d.). (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester Product Data.Link
Sources
- 1. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
- 2. Pregabalin [sitem.herts.ac.uk]
- 3. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 8. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pregabalin (CAS 148553-50-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Scalable Synthesis of Pregabalin via the Boc-Protected Methyl Ester Intermediate
Executive Summary
This technical guide details the asymmetric synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) utilizing a Boc-protected methyl ester intermediate . Unlike the traditional cyano-ester route, this pathway leverages a chemo-enzymatic desymmetrization followed by a Curtius rearrangement . This strategy offers distinct advantages in process chemistry: it avoids toxic cyanide reagents, provides a crystalline intermediate (the Boc-ester) for optical purity upgrading, and ensures robust enantiomeric control (
This guide is structured for process chemists and researchers, focusing on the mechanistic rationale, critical control points (CCPs), and scalable protocols.
Retrosynthetic Analysis & Strategy
The synthesis targets the (S)-enantiomer of Pregabalin.[1][2][3] The strategic disconnection relies on the Hofmann or Curtius degradation logic, converting a carboxylic acid derivative into an amine with retention of configuration.
The Strategic Intermediate
The core of this pathway is the isolation of Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate (Compound 3 ).
-
Role: Acts as a "purification firewall." The high crystallinity of this Boc-intermediate allows for the rejection of the (R)-isomer and chemical impurities before the final deprotection.
-
Origin: Derived from the desymmetrization of 3-isobutylglutaric anhydride.
Figure 1: Retrosynthetic dissection of Pregabalin highlighting the Boc-protected intermediate as the pivotal stability point.
Detailed Synthesis Pathway[2]
Phase 1: Precursor Assembly & Desymmetrization
The synthesis begins with 3-isobutylglutaric anhydride . While this can be synthesized via Knoevenagel condensation, the critical step for chirality is the ring opening.
-
Reagent: Methanol (MeOH).
-
Catalyst: Candida antarctica Lipase B (CAL-B) or Quinidine-derived organocatalysts.
-
Mechanism: The enzyme/catalyst selectively attacks the pro-(S) carbonyl group (or pro-(R) depending on specificity), yielding the hemi-ester with high enantiomeric excess.
Phase 2: The Curtius Rearrangement (The Core Transformation)
This is the defining step where the carbon skeleton is shortened, and the nitrogen is installed.
-
Activation: The free carboxylic acid of the mono-ester is converted to an acyl azide using Diphenylphosphoryl azide (DPPA) or mixed anhydride/NaN3.
-
Rearrangement: Thermal decomposition of the acyl azide releases
to form an isocyanate intermediate ( ) with strict retention of configuration . -
Trapping (Boc Formation): The isocyanate reacts in situ with tert-Butanol (t-BuOH) . This directly yields the Boc-protected amine, bypassing the unstable free amine or isocyanate isolation.
Phase 3: Global Deprotection
The final conversion to Pregabalin involves two hydrolysis events:
-
Ester Hydrolysis: Base-mediated (LiOH) cleavage of the methyl ester.
-
Boc Removal: Acid-mediated (HCl or TFA) cleavage of the carbamate.
Experimental Protocols & Critical Parameters
Step 1: Enantioselective Methanolysis
Objective: Synthesis of (S)-3-(methoxycarbonylmethyl)-5-methylhexanoic acid.
| Parameter | Specification | Rationale |
| Substrate | 3-Isobutylglutaric anhydride | Purity >98% required to prevent oligomer formation. |
| Solvent | MTBE or Toluene | Non-polar solvents often enhance lipase enantioselectivity. |
| Reagent | Methanol (1.5 - 2.0 eq) | Nucleophile for ring opening. Excess drives kinetics. |
| Catalyst | CAL-B (immobilized) | High selectivity for the (S)-center creation. Reusable. |
| Temp | Lower temperature maximizes stereocontrol (kinetic resolution). |
Protocol:
-
Charge reactor with 3-isobutylglutaric anhydride (100 g) and MTBE (500 mL).
-
Cool to
. Add immobilized CAL-B (5 wt%). -
Add Methanol (1.2 eq) dropwise over 2 hours.
-
Stir for 24 hours. Monitor consumption by HPLC.
-
Filter enzyme. Concentrate filtrate to yield the mono-ester oil.
-
Target Yield: 90-95%
-
Target ee: >93% (Can be upgraded in next step).
-
Step 2: Curtius Rearrangement to Boc-Intermediate
Objective: Synthesis of Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate.
Safety Warning: Azides are potential explosion hazards. DPPA releases toxic phosphate byproducts. Ensure adequate venting for
Protocol:
-
Dissolve the Mono-ester (50 g) in Toluene (250 mL). Add Triethylamine (1.1 eq).
-
Add DPPA (1.1 eq) dropwise at
. Stir 1 hr to form acyl azide. -
Rearrangement: Heat the mixture to
slowly. Observe vigorous evolution. -
Once gas evolution ceases (isocyanate formation complete), add tert-Butanol (excess, 5 eq) and catalytic DMAP.
-
Reflux for 4-6 hours.
-
Cool, wash with 1N HCl (to remove DMAP/TEA), then Sat.
. -
Crystallization (Critical): Evaporate solvent and recrystallize from Heptane/EtOAc.
-
Note: This crystallization enriches the optical purity from ~93% to >99% ee.
-
Yield: 75-80%.
-
Step 3: Hydrolysis to Pregabalin
Objective: Global deprotection.
Protocol:
-
Dissolve Boc-intermediate in THF/Water (1:1).
-
Add LiOH (3 eq). Stir at
for 3 hours (Ester hydrolysis). -
Acidify to pH 2 with 6N HCl. Extract into EtOAc? No, Pregabalin is zwitterionic.
-
Better Route: Isolate the Boc-acid, then treat with 4N HCl in Dioxane or aqueous HCl at
to remove Boc. -
Adjust pH to isoelectric point (~7.0) with Tributylamine or NaOH to precipitate Pregabalin.
-
Recrystallize from Isopropanol/Water.
Process Workflow & Logic
The following diagram illustrates the chemical flow and the specific "Purification Firewall" provided by the Boc-intermediate.
Figure 2: Process workflow demonstrating the conversion of the anhydride to Pregabalin via the Boc-firewall.
Critical Control Points (CCPs)
A. Thermodynamics of Azide Formation
-
Risk: Accumulation of acyl azide or hydrazoic acid (
). -
Control: Ensure temperature is maintained strictly during DPPA addition. If using
/Mixed Anhydride method, ensure pH control to prevent off-gassing. -
Validation: In-situ IR (ReactIR) monitoring of the azide peak (~2140 cm⁻¹) disappearance and isocyanate peak (~2270 cm⁻¹) appearance.
B. Optical Purity Upgrading
The Boc-protected methyl ester is the primary control point for stereochemistry.
-
Data: If the enzymatic step yields 94% ee, direct hydrolysis would yield failing API.
-
Action: Recrystallization of the Boc-intermediate in Heptane/Ethyl Acetate (9:1) typically upgrades 94% ee
99.5% ee. The racemate remains in the mother liquor.
C. Impurity Profile
-
Urea Impurity: Reaction of isocyanate with moisture yields the symmetric urea impurity (
). -
Prevention: Use anhydrous t-BuOH and dry solvents (KF < 0.05%) during the trapping phase.
References
-
Silverman, R. B., et al. (1994). "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA." Journal of Medicinal Chemistry. Link
-
Hoekstra, M. S., et al. (1997).[1] "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development. (Pfizer/Warner-Lambert Process). Link
-
Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry. Link
-
Gottschall, K., et al. (2006). "Process for the preparation of pregabalin." U.S. Patent 2006/0270871. (Describes the anhydride desymmetrization route). Link
Sources
Methodological & Application
Application Note: HPLC Method Development for (S)-N-Boc Pregabalin Methyl Ester
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Pregabalin intermediates. It details the High-Performance Liquid Chromatography (HPLC) method development for (S)-N-Boc Pregabalin Methyl Ester , a critical lipophilic intermediate in the synthesis of Pregabalin.
Introduction & Scientific Rationale
The Analyte and the Challenge
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a zwitterionic GABA analogue. Its synthesis often requires protection strategies to manipulate stereochemistry or solubility. The (S)-N-Boc Pregabalin Methyl Ester is a fully protected intermediate where:
-
The Amine is protected by a tert-butoxycarbonyl (Boc) group.
-
The Carboxylic Acid is protected as a Methyl Ester.
Chromatographic Challenge: Unlike Pregabalin (which is highly polar and zwitterionic), this intermediate is lipophilic and lacks strong chromophores.[1][2] It does not absorb well above 220 nm, necessitating low-UV detection or alternative detectors (ELSD/CAD). Furthermore, the method must separate the target from distinct impurity classes:
-
Hydrolysis Impurities: N-Boc Pregabalin (Free Acid) and Pregabalin Methyl Ester (Free Amine).
-
Stereoisomers: (R)-enantiomer (if chiral resolution is the goal).
Synthesis & Impurity Logic
Understanding the synthesis pathway is crucial for predicting impurities.
Figure 1: Synthesis pathway showing the origin of critical impurities. The method must resolve the lipophilic target from the acidic Impurity A and basic Impurity B.
Method Development Strategy
Detector Selection
The N-Boc group contains a carbonyl functionality that exhibits weak UV absorption.
-
Primary Choice: UV at 210 nm .[3][4]
-
Why: The carbonyls in the Boc and Ester groups absorb here. Higher wavelengths (254 nm) will result in poor sensitivity.
-
-
Alternative: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) if solvents are UV-opaque, but UV 210 nm is preferred for gradient compatibility.
Column Selection (Stationary Phase)
-
Chemical Purity (Achiral): A C18 (Octadecyl) column is required due to the lipophilicity of the double-protected molecule. A high carbon load column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) provides the necessary hydrophobic interaction.
-
Chiral Purity: An Amylose or Cellulose-based column (e.g., Chiralpak AD-H or IC ) is required. Standard C18 cannot separate enantiomers.
Experimental Protocols
Protocol A: Reversed-Phase HPLC for Chemical Purity (Assay)
Use this method to determine the purity of the ester and quantify unreacted intermediates.
Equipment: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus) | Balances resolution and backpressure. C18 retains the lipophilic ester. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Acidic pH (~2.5) suppresses ionization of residual N-Boc acid (Impurity A), sharpening its peak. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, essential for detection at 210 nm. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 210 nm | Maximize signal for Boc/Ester carbonyls. |
| Column Temp | 30°C or 40°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 10 µL | Prevent column overload. |
| Diluent | 50:50 Water:Acetonitrile | Matches initial mobile phase strength to prevent peak distortion. |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial hold for polar impurities |
| 10.0 | 90 | Ramp to elute lipophilic Ester |
| 12.0 | 90 | Wash column |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End of Run |
Critical Quality Attribute (CQA) Check:
-
Resolution (Rs): > 2.0 between N-Boc Pregabalin (Acid) and N-Boc Pregabalin Methyl Ester. The Acid will elute earlier than the Ester.
Protocol B: Normal-Phase Chiral HPLC (Enantiomeric Purity)
Use this method to confirm the ratio of (S)-isomer to (R)-isomer.
Note: The N-Boc and Methyl Ester groups make the molecule soluble in organic solvents, making Normal Phase (NP) ideal.
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or IA (Amylose-based), 250 x 4.6 mm, 5 µm | Polysaccharide phases are industry standard for Boc-amino acids. |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | "Magic Mix" for chiral separation. Adjust IPA % to tune retention. |
| Flow Rate | 1.0 mL/min | Standard NP flow. |
| Detection | UV 210 nm | |
| Temp | 25°C | Lower temperature often improves chiral resolution. |
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Part 2: Scientific Integrity), perform these validation steps:
System Suitability Test (SST)
Before every analysis, inject a Resolution Solution containing the Target and Impurity A (N-Boc Acid).
-
Criteria: Resolution (Rs) > 1.5.
-
Tailing Factor: < 1.5 for the main peak.[5]
-
RSD (n=5): < 2.0% for peak area.
Linearity & Range
Prepare 5 concentration levels (e.g., 50% to 150% of target concentration, typically 0.5 mg/mL).
-
Acceptance: Correlation coefficient (R²) > 0.999.
Specificity (Forced Degradation)
Expose the sample to 0.1N NaOH for 1 hour.
-
Observation: The Methyl Ester peak should decrease, and the N-Boc Acid peak (Impurity A) should increase.
-
Why: This proves the method can detect hydrolysis, a primary degradation pathway.
Troubleshooting Guide
Figure 2: Troubleshooting decision tree for common low-UV detection issues.
References
-
United States Pharmacopeia (USP). Pregabalin Monograph. (Methods for Pregabalin API analysis, adapted for intermediates).
-
Souri, E., et al. (2013).[6] HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry. (Describes low UV and derivatization strategies).
-
Agilent Technologies. (2020). Analysis of Protected Amino Acids using Agilent Zorbax Eclipse Plus. (General reference for N-Boc amino acid separation on C18).
-
Daicel Chiral Technologies. Chiral Separation Strategies for N-Boc Amino Esters. (Instruction Manual for Chiralpak AD/IA columns).
Sources
protocol for acid hydrolysis of (S)-N-Boc pregabalin methyl ester
Application Note & Protocol
Efficient One-Pot Acid-Catalyzed Deprotection of (S)-N-Boc-Pregabalin Methyl Ester to (S)-Pregabalin
Abstract
This application note provides a detailed protocol for the simultaneous acid-catalyzed hydrolysis of the N-Boc protecting group and the methyl ester of (S)-N-Boc-pregabalin methyl ester to yield the active pharmaceutical ingredient (S)-Pregabalin. This final deprotection step is critical in many synthetic routes to pregabalin. The described methodology employs hydrochloric acid under reflux conditions, a robust and scalable method for this transformation. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline methods for reaction monitoring and product validation, and discuss key process parameters.
Introduction: The Significance of the Final Deprotection
(S)-Pregabalin, marketed as Lyrica®, is a gamma-aminobutyric acid (GABA) analogue used extensively for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its synthesis is a topic of significant interest in pharmaceutical process development. A common strategy in its multi-step synthesis involves the use of protecting groups to mask the amine and carboxylic acid functionalities, preventing undesirable side reactions.[3][4] The tert-butyloxycarbonyl (Boc) group is frequently used for the amine, and a methyl ester for the carboxylic acid.
The final and crucial step in this synthetic approach is the quantitative removal of both protecting groups to liberate the active molecule. Acid hydrolysis is a classical and highly effective method for this purpose, as both the N-Boc group and the methyl ester are labile under strong acidic conditions.[5][6] This note details a reliable, one-pot protocol for this dual deprotection.
Reaction Mechanism and Rationale
The conversion relies on the acid-catalyzed hydrolysis of both a carbamate (the N-Boc group) and an ester. The reaction proceeds through two parallel mechanistic pathways initiated by a strong acid, typically aqueous HCl.
-
N-Boc Deprotection: The oxygen atom of the Boc carbonyl group is protonated by the acid, making the carbonyl carbon more electrophilic. This is followed by the cleavage of the tert-butyl C-O bond, which is favored due to the formation of a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[5]
-
Methyl Ester Hydrolysis: Concurrently, the carbonyl oxygen of the methyl ester is protonated, enhancing its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[7][8] Following a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation yields the desired carboxylic acid.[7][9]
The use of a strong mineral acid like HCl in a protic solvent (water) under heating ensures both reactions proceed to completion.
Experimental Workflow Diagram
The following diagram illustrates the overall transformation from the protected intermediate to the final product.
Caption: Workflow for the acid-catalyzed deprotection of (S)-N-Boc pregabalin methyl ester.
Materials and Apparatus
Reagents:
-
(S)-N-Boc pregabalin methyl ester (Substrate)
-
Hydrochloric Acid (HCl), 6N aqueous solution
-
Sodium Hydroxide (NaOH), 2N aqueous solution (for pH adjustment)
-
Isopropanol (IPA)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
Ninhydrin stain solution
Apparatus:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
pH meter or pH strips
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vacuum oven
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add (S)-N-Boc pregabalin methyl ester (1.0 eq.).
-
Add 6N aqueous hydrochloric acid (approx. 10 mL per gram of substrate). The volume is not strictly critical but should be sufficient to fully dissolve the starting material upon heating and allow for efficient stirring.
-
Attach a reflux condenser to the flask.
Step 2: Hydrolysis Reaction
-
Begin stirring the mixture and gently heat to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress should be monitored to determine the point of completion.
Step 3: Reaction Monitoring (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1).
-
Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, neutralize it with a drop of base (e.g., 2N NaOH), and spot it on a TLC plate against a spot of the starting material.
-
Visualize the plate under UV light (if applicable) and then by staining with ninhydrin. The starting material will be ninhydrin-negative, while the product (a primary amine) will stain positive (typically purple/blue). The reaction is complete when the starting material spot has been completely consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the water and excess HCl. This will typically result in a viscous oil or a solid residue (Pregabalin hydrochloride).
-
Dissolve the residue in a minimum amount of deionized water.
-
Slowly adjust the pH of the solution to the isoelectric point of pregabalin, which is between 6.0 and 7.5.[10] Use a 2N NaOH solution, monitoring with a pH meter. The product will precipitate as a white solid.
-
Cool the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crude (S)-Pregabalin by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a cold solvent in which pregabalin is poorly soluble, such as isopropanol, to aid in drying.
Step 5: Purification (Recrystallization)
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a suitable solvent system for recrystallization, such as a water/isopropanol mixture.[10] Heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50 °C to a constant weight.
Protocol Parameters and Expected Results
The following table summarizes the key quantitative data for this protocol.
| Parameter | Value / Range | Notes |
| Substrate | (S)-N-Boc pregabalin methyl ester | 1.0 equivalent |
| Reagent | 6N Hydrochloric Acid | 10-15 volumes (mL/g) |
| Temperature | Reflux (~100-110 °C) | Ensure gentle, consistent reflux. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Isolation pH | 6.0 - 7.5 | Critical for precipitation.[10] |
| Expected Yield | 85 - 95% | Yield after recrystallization. |
| Expected Purity | >99.5% | As determined by HPLC.[11][12] |
| Melting Point | 181 - 183 °C | Literature values may vary slightly.[13] |
Protocol Validation and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An RP-HPLC method is essential for determining the purity of the final product and quantifying any residual impurities.[11][14] A C8 or C18 column with a phosphate buffer/acetonitrile mobile phase is a common choice.[11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of (S)-Pregabalin and verify the absence of the Boc (-C(CH₃)₃) and methyl (-OCH₃) signals from the starting material. The resulting spectra can be compared with reference data.[13]
-
Chiral HPLC: To confirm that no racemization has occurred during the hydrolysis, the enantiomeric excess (ee) should be determined using a suitable chiral HPLC method.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the primary amine (N-H stretching) and the carboxylic acid (broad O-H and C=O stretching).
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after 4 hours, additional reaction time may be required. Ensure the reaction temperature is at a full reflux.
-
Low Yield during Precipitation: Ensure the pH is accurately adjusted to the isoelectric point. If the pH is too low or too high, pregabalin will remain in solution as a salt. Ensure the solution is thoroughly chilled before filtration.
-
Product Fails Purity Specification: The most common issue is incomplete removal of inorganic salts. Ensure the filter cake is washed thoroughly with cold deionized water. If organic impurities persist, a second recrystallization may be necessary.
Safety Precautions
-
Strong Acids: 6N Hydrochloric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reflux: Ensure the reflux apparatus is set up correctly with proper water flow to the condenser to prevent the escape of corrosive vapors.
-
Pressure: Never heat a closed system. The reaction generates CO₂ gas, which must be allowed to vent through the condenser.
References
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from ResearchGate. [Link]
- Google Patents. (2012). WO2012059797A1 - Process for synthesis of (s) - pregabalin.
-
ACS Publications. (2021). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development. [Link]
-
PMC. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chromatographic Science. [Link]
-
PMC. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Catalysis. [Link]
- Google Patents. (2023). EP4424664A1 - Method for purifying pregabalin.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Retrieved from ResearchGate. [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]
- Google Patents. (2015).
-
International Journal of Pharmaceutical Sciences and Research. (2015). A Novel, Stability Indicating RP-UPLC Method for the Quantification of Pregabalin and its Related Impurities in Bulk Drug Substance. [Link]
-
PMC. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2017). Development and Validation of Selective Spectrophotometric Methods for the Determination of Pregabalin in Pharmaceutical Preparation. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. [Link]
-
Georg Thieme Verlag. (n.d.). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. [Link]
-
Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
-
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
MDPI. (2017). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Molecules. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
- Google Patents. (2015). CN104557576A - Method for preparing high-purity pregabalin.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]
-
CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
-
RSC Publishing. (2002). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides.... Perkin Trans. 1. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 11. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP4424664A1 - Method for purifying pregabalin - Google Patents [patents.google.com]
- 13. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 14. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]
Application Note: Enzymatic Resolution of Pregabalin Methyl Ester Intermediates
Abstract & Introduction
The synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and analgesic, relies heavily on establishing the single stereogenic center at the C3 position. While asymmetric hydrogenation and chiral auxiliaries exist, enzymatic resolution has emerged as the industrial "gold standard" due to its superior atom economy, mild conditions, and scalability (E-factor < 17).
This guide details the protocols for the enzymatic resolution of racemic methyl 3-cyano-5-methylhexanoate (and its diester precursor, dimethyl 2-carboxyethyl-3-cyano-5-methylhexanoate ). We focus on using Lipases (specifically Thermomyces lanuginosus and Candida antarctica Lipase B) to achieve high enantiomeric excess (ee > 99%).
The Target Intermediates
Two primary ester intermediates are targeted in this workflow:
-
Intermediate A (The "Pfizer" Precursor): rac-Dimethyl 2-(2-cyanoethyl)-3-isobutylsuccinate (often simplified as the cyano-diester).
-
Intermediate B (The Mono-Ester): rac-Methyl 3-cyano-5-methylhexanoate.[1]
Mechanism of Action
Lipases (EC 3.1.1.[2]3) operate via a serine-hydrolase mechanism. In this application, the lipase acts on the racemic ester mixture.[3][4] The enzyme’s active site (catalytic triad: Ser-His-Asp) accommodates the (S)-enantiomer (or (R)-enantiomer, depending on the specific lipase) more favorably due to steric constraints imposed by the isobutyl group.
Kinetic Resolution Pathway
The reaction is a hydrolysis . The enzyme selectively hydrolyzes the ester bond of one enantiomer to release the corresponding carboxylic acid and alcohol (methanol), while leaving the other enantiomer as the unreacted ester.
-
Result: A mixture of (S)-Acid and (R)-Ester (or vice versa) that can be easily separated by liquid-liquid extraction based on pH-dependent solubility.
Figure 1: Kinetic resolution mechanism. The lipase selectively hydrolyzes the (S)-ester, creating an acid that is chemically separable from the unreacted (R)-ester.
Material Selection & Equipment
Biocatalysts
-
Primary Choice (Industrial): Thermomyces lanuginosus Lipase (TLL). Available as "Lipolase" (Novozymes) or immobilized variants. Best for the diester intermediate.
-
Secondary Choice (High Selectivity): Candida antarctica Lipase B (CAL-B). Available as Novozym 435 (immobilized).[5] Best for the mono-ester intermediate.
Solvent Systems
-
Biphasic System: Phosphate Buffer (0.1 M, pH 7.0–8.0) / Toluene or MTBE.
-
Why: The substrate is hydrophobic. A biphasic system ensures substrate solubility in the organic phase while the enzyme acts at the interface (interfacial activation).
-
-
Emulsifiers: Triton X-100 or Tween 80 (0.1% v/v) may be required if reaction rates are diffusion-limited.
Equipment
-
pH-Stat Titrator: CRITICAL. The reaction produces acid, dropping the pH. If pH < 6.0, enzyme activity plummets. A pH-stat automatically adds NaOH to maintain pH 7.5.
-
Overhead Stirrer: Essential for creating a stable emulsion in biphasic systems.
Experimental Protocols
Protocol A: High-Throughput Screening (Micro-scale)
Objective: Rapidly identify the best lipase and conditions for your specific methyl ester derivative.
-
Preparation: Prepare a stock solution of rac-methyl ester (50 mg/mL) in MTBE.
-
Plate Setup: In a deep-well plate, add:
-
10 mg of Enzyme (Screening kit: TLL, CAL-B, PCL, CRL).
-
500 µL Phosphate Buffer (100 mM, pH 7.5).
-
500 µL Substrate Stock Solution.
-
-
Incubation: Seal and shake at 30°C, 750 rpm for 24 hours.
-
Sampling:
-
Remove 100 µL of the organic layer.
-
Dry over MgSO₄.[5]
-
Analyze via Chiral GC/HPLC (See Section 5).
-
-
Calculation: Calculate Conversion (
) and Enantiomeric Ratio ( ) using the equations: Target: for process viability.
Protocol B: Preparative Scale Resolution (Gram-scale)
Objective: Production of (S)-3-cyano-5-methylhexanoic acid (precursor).
Substrate: rac-Methyl 3-cyano-5-methylhexanoate Enzyme: Thermomyces lanuginosus Lipase (Free or Immobilized)[6]
Step-by-Step Procedure:
-
Reactor Setup:
-
Load a 500 mL jacketed reactor with 20 g of rac-methyl ester.
-
Add 200 mL of Potassium Phosphate Buffer (10 mM, pH 7.5).
-
Note: No organic co-solvent is used here to maximize "Green" potential (the ester forms an emulsion). If solubility is poor, add 10% v/v Toluene.
-
-
Initiation:
-
Equilibrate temperature to 30°C.
-
Start stirring (300–400 rpm) to generate a fine emulsion.
-
Add Lipolase (TLL) solution (1–2% v/v relative to substrate).
-
-
Reaction & pH Control (The "Smart" Step):
-
Enable the pH-stat titrator loaded with 2M NaOH.
-
Mechanism:[1][7][8][9] As the ester hydrolyzes, acid is formed.[7] The titrator adds NaOH to keep pH constant at 7.5.
-
Monitoring: The volume of NaOH consumed is directly proportional to the conversion. Stop reaction when NaOH consumption indicates 45–50% conversion.
-
-
Termination:
-
Stop stirring. Allow phases to separate (if biphasic) or acidify to pH 2.0 to quench enzyme (if single phase/emulsion).
-
Preferred Quench: Filter off enzyme (if immobilized) or heat to 60°C for 10 min (if liquid enzyme and denaturation is acceptable).
-
-
Workup (Separation of Enantiomers):
-
Step 5a (Basify): Adjust mixture to pH 8.5 using NaOH. The (S)-Acid is now a water-soluble salt. The (R)-Ester remains organic.
-
Step 5b (Extract Ester): Extract with MTBE (3 x 50 mL). The organic layer contains the unwanted (R)-Ester (which can be racemized and recycled).
-
Step 5c (Isolate Product): Acidify the remaining aqueous phase to pH 2.0 using HCl. Extract the (S)-Acid with Ethyl Acetate.
-
Step 5d (Dry): Evaporate solvent to yield (S)-3-cyano-5-methylhexanoic acid.
-
Analytical Methods (Validation)
To validate the protocol, you must determine the Enantiomeric Excess (ee).
| Parameter | Condition |
| Instrument | GC (Agilent 7890 or equivalent) with FID |
| Column | Chirasil-DEX CB or Gamma-DEX (25m x 0.25mm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100°C (hold 2 min) |
| Retention Times | (S)-Ester: ~12.4 min (R)-Ester: ~12.9 min |
| Derivatization | For the acid product: Treat with TMS-diazomethane to convert back to methyl ester for GC analysis. |
Process Workflow Diagram
Figure 2: Industrial workflow including the critical recycling loop for the unwanted (R)-enantiomer, ensuring theoretical yields >50%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Interface limitation | Increase stirring speed; Add surfactant (Triton X-100). |
| Low ee% (<90%) | Non-specific hydrolysis | Lower temperature to 15–20°C; Check buffer pH (avoid >8.5). |
| pH Drifting | Titrator lag | Increase stirring; Ensure NaOH concentration is sufficient (1M-2M). |
| Emulsion too stable | Surfactant excess | Add brine (NaCl) during workup; Centrifuge. |
References
-
Martinez, C. A., et al. (2008).[10][11] "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development. Pfizer's definitive work on the enzymatic route.
-
Zheng, G. W., et al. (2012).[10] "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." Bioprocess and Biosystems Engineering.
-
Huisman, G. W., & Collier, S. J. (2013). "On the development of new biocatalytic processes for practical pharmaceutical synthesis." Current Opinion in Chemical Biology. Context on biocatalysis in drug development.
-
Novozymes Application Sheet. "Lipolase: Kinetics and Application in Ester Hydrolysis." (General Reference for TLL properties).
Disclaimer: This protocol is for research and development purposes. Ensure compliance with all local safety regulations regarding chemical handling and waste disposal.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: Chiral Purity Profiling of (S)-N-Boc Pregabalin Methyl Ester
Strategic Guide to Mobile Phase Optimization & Method Development
Executive Summary
This application note details the chromatographic isolation and enantiomeric purity analysis of (S)-N-Boc pregabalin methyl ester , a critical intermediate in the synthesis of Pregabalin (Lyrica®). Unlike the zwitterionic parent drug, which often requires complex ion-pairing or derivatization for analysis, this fully protected intermediate (N-tert-butoxycarbonyl, methyl ester) exhibits neutral, lipophilic behavior ideal for Normal Phase (NP) chiral chromatography.
This guide provides a self-validating protocol for optimizing mobile phase selectivity (
Chemical Context & Separation Mechanism[1][2][3][4][5][6]
The Target Molecule[7][8]
-
Compound: (S)-3-((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic acid methyl ester.
-
Chromatographic Character: Non-polar, achiral backbone with a single chiral center at C3.
-
Detection Challenge: Lacks strong chromophores (no aromatic rings in the backbone). Detection relies on the weak absorbance of the carbonyl groups (Boc/Ester) at 205–215 nm .
The Mechanism: "Three-Point" Interaction
Separation on polysaccharide columns (e.g., Amylose/Cellulose tris-carbamates) relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
-
Hydrogen Bonding: The N-H and C=O of the Boc group interact with the carbamate residues on the CSP.
-
Dipole-Dipole Stacking: Interaction between the ester carbonyl and the CSP backbone.
-
Steric Inclusion: The bulky isobutyl tail of the pregabalin backbone fits into the chiral grooves of the polysaccharide polymer.
Protocol 1: Stationary Phase Selection (Screening)
Before optimizing the mobile phase, the correct "selector" must be identified. For N-Boc-
Recommended Column Screening Set:
-
Amylose-based (Primary Choice): Chiralpak AD-H / IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why: Historically provides the highest selectivity for N-Boc protected amines due to the helical structure of amylose.
-
-
Cellulose-based (Secondary Choice): Chiralcel OD-H / IB (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Why: Provides complementary selectivity if the amylose cavity is too loose for the isobutyl side chain.
-
Protocol 2: Mobile Phase Optimization
The mobile phase in chiral NP chromatography acts as a displacer . It competes with the analyte for binding sites on the CSP. The goal is to balance retention (
Step 1: Solvent Selection (The "B" Solvent)
-
Base Solvent (A): n-Hexane or n-Heptane (Non-polar carrier).
-
Modifier (B): Alcohol (Polar displacer).
| Modifier | Characteristics | Recommended For |
| 2-Propanol (IPA) | Bulky, forms strong H-bonds. | First Choice. Best for maximizing resolution on AD/OD columns. |
| Ethanol (EtOH) | Smaller, faster kinetics. | Use if peaks are too broad or retention is excessive (>20 min). |
| Methanol (MeOH) | High polarity, low steric hindrance. | Avoid in NP. Can cause phase collapse or swelling issues unless using immobilized columns (IA/IB). |
Step 2: Concentration Titration
Start with a standard screening mix and adjust based on retention (
Optimization Logic:
-
If
(Elutes too fast): Reduce IPA to 5% or 2%. This increases interaction time with the CSP. -
If
(Elutes too slow): Increase IPA to 15% or 20%.
Step 3: Peak Shape Tuning (Additives)
Although the molecule is an ester (neutral), residual silanols on the silica support can interact with the carbamate nitrogen, causing tailing.
-
Recommendation: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase if asymmetry factor
. -
Note: For this specific intermediate, basic additives (DEA) are usually more effective at suppressing silanol activity.
Visualization: Optimization Workflow
The following diagram illustrates the decision matrix for optimizing the mobile phase based on initial screening results.
Figure 1: Decision tree for optimizing mobile phase composition based on chromatographic parameters.
Protocol 3: Thermodynamic Optimization (Temperature)
Chiral recognition is enthalpy-driven. Lowering the temperature almost always increases the separation factor (
Experimental Setup:
-
Run the optimized isocratic method at 35°C, 25°C, and 15°C .
-
Plot
vs. (Van 't Hoff plot). -
Selection Rule: Choose the highest temperature that maintains
. This ensures faster mass transfer and narrower peaks while maintaining sufficient separation.
Final Recommended Method (Starting Point)
Based on the chemical structure of (S)-N-Boc pregabalin methyl ester, the following conditions are the highest probability starting point for validation:
| Parameter | Setting |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (95 : 5 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 20°C |
| Detection | UV @ 210 nm |
| Injection Vol | 5–10 µL (Sample conc: 1.0 mg/mL in Mobile Phase) |
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Retrieved from [Link]
-
Kagan, M. (2024). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
Sources
Application Note: A Comparative Guide to Boc-Deprotection of Pregabalin Methyl Ester Using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)
Abstract
This application note provides a detailed guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from pregabalin methyl ester, a key intermediate in the synthesis of Pregabalin. We present and compare two common and effective acidic methodologies: one employing trifluoroacetic acid (TFA) in dichloromethane (DCM) and the other utilizing hydrochloric acid (HCl) in an organic solvent. This document offers in-depth mechanistic insights, step-by-step experimental protocols, a comparative analysis of the two methods, and a troubleshooting guide to assist researchers, scientists, and drug development professionals in optimizing this critical synthetic step.
Introduction: The Significance of Pregabalin and Amine Protection
Pregabalin, marketed under the brand name Lyrica among others, is a gamma-amino acid derivative widely used as an anticonvulsant, analgesic, and anxiolytic medication.[1][2] It is prescribed for conditions such as epilepsy, neuropathic pain, and fibromyalgia.[3] The synthesis of pregabalin and its analogues often involves the strategic use of protecting groups to mask reactive functional moieties and prevent unwanted side reactions.
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5] The deprotection of the Boc group is a crucial final step in many synthetic routes leading to active pharmaceutical ingredients like Pregabalin. The choice of the acidic reagent for this transformation can significantly impact reaction efficiency, workup procedure, and the purity of the final product. This guide focuses on the practical application and comparative analysis of two standard reagents, TFA and HCl, for the deprotection of N-Boc-pregabalin methyl ester.
Key Chemical Structures:
| Compound Name | Structure |
| (S)-Pregabalin | ![]() |
| (S)-Pregabalin Methyl Ester | ![]() |
| N-Boc-(S)-Pregabalin Methyl Ester | ![]() |
Mechanistic Rationale of Acid-Catalyzed Boc-Deprotection
The removal of the Boc group under acidic conditions proceeds through a well-established E1-type elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A). This initial step enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group.
The key steps are as follows:
-
Protonation: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid (TFA or HCl).[6][7]
-
Formation of a Carbocation: The protonated intermediate is unstable and collapses, leading to the departure of the highly stable tert-butyl carbocation. This leaves behind a carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO2) and the free amine.[7]
-
Amine Salt Formation: In the acidic medium, the newly liberated primary amine is immediately protonated, yielding the corresponding ammonium salt (trifluoroacetate or hydrochloride salt).[6]
The stability of the resulting tert-butyl cation is the primary thermodynamic driving force for this reaction. This cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or be trapped by a scavenger if present.[6][8]
Caption: General mechanism of acid-catalyzed Boc-deprotection.
Experimental Protocols
Safety Precaution: Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This protocol is highly effective but requires careful handling during the workup phase to remove the high-boiling TFA. The resulting TFA salt can sometimes be an oil, which may require further processing.
Materials and Reagents:
-
N-Boc-(S)-pregabalin methyl ester
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-Boc-(S)-pregabalin methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (4-10 eq, typically as a 20-50% v/v solution in DCM) to the stirred solution.[9][10] A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure the complete removal of residual TFA.
-
Workup (Isolation of Amine Salt):
-
Option A (Direct Isolation): The resulting residue is the pregabalin methyl ester trifluoroacetate salt. It can be dried under high vacuum and used directly in the next step if suitable.
-
Option B (Conversion to Free Base - Caution Advised): If the free amine is required, carefully proceed. Dissolve the residue in DCM and cool to 0 °C. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Note: This basic aqueous workup carries a significant risk of hydrolyzing the methyl ester.[11]
-
-
Extraction (if Option B is used): Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine of pregabalin methyl ester.
Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl)
This method often provides a cleaner product as the hydrochloride salt, which frequently crystallizes or precipitates, simplifying purification.[10] Commercially available solutions of HCl in organic solvents are convenient and effective.
Materials and Reagents:
-
N-Boc-(S)-pregabalin methyl ester
-
4.0 M HCl in 1,4-dioxane (or anhydrous HCl in methanol or ethyl acetate)
-
Diethyl ether or MTBE (methyl tert-butyl ether), anhydrous
-
Round-bottom flask, magnetic stirrer, rotary evaporator, filtration apparatus
Procedure:
-
Reaction Setup: Dissolve N-Boc-(S)-pregabalin methyl ester (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate. Alternatively, add the solid starting material directly to the HCl solution if solubility allows.
-
HCl Addition: To the starting material, add the solution of 4.0 M HCl in 1,4-dioxane (5-10 eq) at room temperature with stirring.[8][9]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product hydrochloride salt may precipitate out of the solution. Monitor the reaction progress by TLC until complete (typically 30-60 minutes).
-
Product Isolation: Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.[11] This will yield the crude pregabalin methyl ester hydrochloride.[12][13]
-
Purification (Trituration): Add a sufficient volume of a non-polar solvent, such as cold diethyl ether or MTBE, to the crude solid. Stir or sonicate the suspension vigorously. This process, known as trituration, washes away non-polar impurities and byproducts, leaving the desired salt as a purified solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to afford pure pregabalin methyl ester hydrochloride as a crystalline solid.
Comparative Analysis: TFA vs. HCl
The choice between TFA and HCl depends on the substrate's stability, the desired final product form, and the planned subsequent synthetic steps.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reagent Form | Liquid, often used neat or diluted in DCM. | Gas, typically used as a solution in dioxane, MeOH, or EtOAc. |
| Reaction Time | Typically 1-4 hours at RT. | Often faster, 30-60 minutes at RT.[8] |
| Workup | More involved. Requires removal of high-boiling TFA, often via azeotroping. Neutralization step is risky for the ester.[11] | Simpler. Often just requires evaporation of the solvent and reagent.[11] |
| Product Form | Trifluoroacetate (TFA) salt. Frequently obtained as an oil or hygroscopic solid.[10] | Hydrochloride (HCl) salt. Often a stable, free-flowing, crystalline solid.[10] |
| Byproducts | Isobutylene, CO₂, and TFA residues that must be thoroughly removed. | Isobutylene, CO₂, and residual HCl (highly volatile). |
| Selectivity | Very strong acid; can cleave other acid-labile groups if present.[14] Risk of ester hydrolysis during basic workup. | Strong acid, but often perceived as milder in anhydrous organic media. Direct isolation of the salt avoids basic conditions. |
| Handling | Highly corrosive, high boiling point (72.4 °C). | Corrosive gas. Solutions are fuming and require anhydrous conditions to prevent introduction of water. |
Visualizing the Experimental Workflow
Caption: Comparative workflow for Boc-deprotection protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient equivalents of acid.- Reaction time too short.- Reaction temperature too low. | - Increase the equivalents of TFA or HCl.- Extend the reaction time and continue monitoring by TLC.- Allow the reaction to proceed at room temperature. |
| Ester Hydrolysis | - Presence of water in reagents or solvents.- Use of aqueous basic workup (e.g., NaHCO₃).- Prolonged reaction at elevated temperatures. | - Use anhydrous solvents and reagents.- Avoid basic workups. Isolate the product as the ammonium salt.- Maintain low reaction temperatures (0 °C to RT). |
| Oily/Hygroscopic Product | - This is common for TFA salts.- Residual solvent or impurities. | - Ensure complete removal of solvents/reagents under high vacuum.- Attempt trituration with a non-polar solvent (e.g., hexane, ether) to induce solidification.- Consider converting the TFA salt to the often more crystalline HCl salt. |
| Difficulty Removing TFA | - TFA has a relatively high boiling point (72.4 °C). | - Perform multiple azeotropic distillations with toluene or another suitable solvent to effectively remove trace amounts of TFA. |
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020-06-23). National Center for Biotechnology Information. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. (2016-08-29). ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit. [Link]
-
A new synthetic route for the preparation of pregabalin | Request PDF. ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. (2013-01-14). ResearchGate. [Link]
-
Chemical structure of (a) pregabalin and (b) SPEE. ResearchGate. [Link]
- Synthesis method of pregabalin.
-
(PDF) Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Process for the preparation of pregabalin. Googleapis.com. [Link]
-
Pregabalin | C8H17NO2 | CID 5486971. PubChem - NIH. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Pregabalin. Wikipedia. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. ResearchGate. [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC. (2013-01-14). National Center for Biotechnology Information. [Link]
-
Pregabalin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
BOC Protection and Deprotection. (2021-02-08). J&K Scientific LLC. [Link]
-
Boc De-protection. (2023-10-18). Reddit. [Link]
-
Pregabalin. National Institute of Standards and Technology. [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Analysis of (S)-N-Boc Pregabalin Methyl Ester
Status: Operational Ticket ID: PGB-INT-004 Subject: Identification and Quantification of R-Isomer Impurity in (S)-N-Boc Pregabalin Methyl Ester Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are analyzing (S)-N-Boc pregabalin methyl ester , a critical synthetic intermediate. Unlike the final API (Pregabalin), which is zwitterionic and polar, this intermediate is neutral and lipophilic .
Crucial Distinction: Do not apply methods designed for free Pregabalin (e.g., C18 with ion-pairing or ZWIX columns) to this intermediate. The protecting groups (Boc and Methyl Ester) eliminate the zwitterionic character, making Normal Phase Chiral HPLC on polysaccharide-based columns the Gold Standard for this separation.
Module 1: Method Development Guide
Column Selection Strategy
For N-protected
| Priority | Column Type | Commercial Equivalent | Mechanism |
| Primary | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H , Lux Amylose-1 | Hydrogen bonding & inclusion complexes in helical amylose groove. |
| Secondary | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak OD-H , Lux Cellulose-1 | Rigid cellulose backbone; often complementary selectivity to AD-H. |
| Tertiary | Immobilized Amylose | Chiralpak IA | Allows use of DCM/THF for solubility issues (unlikely for this ester). |
Optimized Chromatographic Conditions
The following starting conditions are derived from standard protocols for N-Boc-amino acid esters.
-
Mode: Normal Phase (NP)
-
Mobile Phase A: n-Hexane (or n-Heptane)
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Gradient/Isocratic: Isocratic recommended (90:10 to 95:5 Hexane:IPA).
-
Flow Rate: 0.5 – 1.0 mL/min
-
Temperature: 25°C (Lowering to 10-15°C can improve resolution
). -
Detection: UV 210 nm (Critical: The molecule lacks a strong chromophore; the Boc carbonyl is the primary absorber).
Method Development Workflow
Figure 1: Decision matrix for selecting and optimizing the chiral stationary phase.
Module 2: Troubleshooting & FAQs
Q1: I see no peaks or very weak signals, even at high concentrations. Why?
Diagnosis: Incorrect Detection Wavelength.
-
Explanation: (S)-N-Boc pregabalin methyl ester lacks an aromatic ring (unlike Phenylalanine derivatives). It relies solely on the carbonyl groups of the Boc and Ester moieties for UV absorption.
-
Solution: Set your UV detector to 205–210 nm . Avoid 254 nm, as the molecule is virtually transparent there. Ensure you use high-purity "HPLC Grade" solvents to minimize background noise at this low wavelength.
Q2: The R-isomer impurity is merging with the main S-peak (Tailing).
Diagnosis: Mobile Phase Polarity or Mass Overload.
-
Step 1 (Modifier): Reduce the alcohol content (e.g., go from 90:10 to 98:2 Hexane:IPA). This increases retention time and typically improves resolution.[1]
-
Step 2 (Alcohol Type): Switch from IPA to Ethanol. Ethanol is a sharper hydrogen-bond donor and can alter the solvation of the chiral selector, often fixing peak shape.
-
Step 3 (Sample Load): If the main peak (S-isomer) is tailing into the impurity (R-isomer), you may be overloading the column. Dilute the sample to 0.5 mg/mL.
Q3: How do I confirm which peak is the R-isomer?
Diagnosis: Peak Identification.
-
Protocol:
-
Inject the Racemic standard (mix of R and S) to establish the separation window.
-
Inject your Pure (S)-isomer batch. The major peak is S; any minor peak at the R-retention time is your impurity.
-
Note: On Chiralpak AD-H, the elution order is not fixed for all amino acids. You must use a racemate to confirm. Do not assume "R" always elutes first.
-
Q4: Is the sample stable in the mobile phase?
Diagnosis: Potential Transesterification or Deprotection.
-
Risk: In the presence of alcohols (IPA/EtOH), methyl esters can undergo transesterification over long periods, though this is slow without a catalyst.
-
Risk: The Boc group is acid-labile. Ensure your mobile phase contains no acid additives (like TFA) unless absolutely necessary for peak shape. For this neutral intermediate, acid is usually not required and increases degradation risk.
Module 3: Validation & System Suitability
To ensure your method is robust for regulatory filing (IND/NDA), adhere to these criteria:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures baseline separation even if column performance degrades slightly. | |
| Tailing Factor ( | Severe tailing compromises the integration of trace impurities (R-isomer). | |
| LOD (Limit of Detection) | The R-isomer is often controlled at NMT 0.15% or 0.5% depending on stage. | |
| Selectivity ( | Indicates the thermodynamic difference in interaction between the enantiomers and the CSP. |
Troubleshooting Logic Flow
Figure 2: Rapid troubleshooting guide for common chromatographic anomalies.
References
-
Beesley, T. E., & Lee, J. T. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2] Yakhak Hoeji. Link
-
Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B. Link
-
Phenomenex Application Note. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.Link
-
Daicel Chiral Technologies. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector. Molecules.[1][3][4][][6][7][8][9] Link
-
Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.Link
Sources
- 1. agilent.com [agilent.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Account Suspended [scivisionpub.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
stability of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester in solution
Technical Support Center: (S)-N-Boc Pregabalin Methyl Ester
Welcome to the technical support hub for (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester (CAS: 1246816-46-5). This guide is designed for process chemists and analytical scientists encountering stability anomalies during synthesis or storage.
This intermediate is chemically deceptive. While the Boc and Methyl Ester groups are standard protecting groups, their specific arrangement on the
Module 1: Critical Stability Profiles (The "Why")
Before troubleshooting, you must understand the two primary failure modes of this molecule in solution.
The "Acid Trap" (Spontaneous Lactamization)
This is the most common stability failure.
-
Mechanism: In the presence of acid (even trace amounts from wet solvents or degrading chloroform), the acid-labile Boc group is cleaved first.
-
The Cascade: Once the Boc group is removed, the resulting primary amine is positioned exactly 5 carbons away from the methyl ester carbonyl. This geometry favors rapid intramolecular nucleophilic attack (cyclization), ejecting methanol and forming the Pregabalin Lactam (4-isobutylpyrrolidin-2-one).
-
Result: You will see the disappearance of your starting material and the emergence of a non-polar impurity (Lactam) that is extremely difficult to hydrolyze back to the open-chain acid without harsh conditions.
The "Base Trap" (Racemization)
-
Mechanism: The proton at the C3 position (alpha to the carbonyl) is weakly acidic.
-
The Cascade: In the presence of bases (alkoxides, hydroxides, or even tertiary amines in polar solvents), this proton can be abstracted, leading to a planar enolate intermediate. When the proton returns, it may attack from the opposite face.
-
Result: Loss of enantiomeric excess (ee). The (S)-isomer converts to the (R)-isomer.
Module 2: Troubleshooting Guides (FAQ & Q&A)
Scenario A: "I see a growing impurity peak at RRT ~1.1–1.3, and my main peak is decreasing."
-
Diagnosis: Lactam Formation.
-
Probable Cause:
-
Acid Contamination: The solution pH has dropped < 4.0.
-
Thermal Stress: The solution was heated > 40°C, accelerating thermal Boc-cleavage or direct nucleophilic attack.
-
Protic Solvent Interaction: Storage in methanol without a buffer.
-
-
Corrective Action:
-
Immediate: Neutralize the solution immediately with a weak base (e.g.,
) if the process allows. -
Process Change: Ensure all solvents are acid-free. If using chlorinated solvents (DCM/CHCl3), verify they are stabilized (amylene/ethanol) as they generate HCl over time.
-
Storage: Store solid at -20°C. Store solutions only for short periods at < 5°C.
-
Scenario B: "My purity by HPLC is >99%, but the Chiral HPLC shows a 50:50 mixture."
-
Diagnosis: Complete Racemization.
-
Probable Cause:
-
Strong Base Exposure: Use of sodium methoxide (NaOMe) or sodium hydroxide (NaOH) during workup.
-
Thermodynamic Equilibrium: Prolonged exposure to basic conditions allows the molecule to settle into its racemate form.
-
-
Corrective Action:
-
Process Change: Switch to milder bases (e.g.,
at or ) for any hydrolysis steps. -
Solvent Check: Avoid ketone solvents (Acetone/MEK) with bases, as they can promote enolization.
-
Scenario C: "I am losing the Methyl group, forming the Boc-Acid."
-
Diagnosis: Premature Ester Hydrolysis.
-
Probable Cause:
-
Wet Solvents: High water content in organic solvents (THF/ACN) combined with ambient temperature.
-
Enzymatic Contamination: Rare, but possible in non-sterile aqueous buffers.
-
-
Corrective Action:
-
Dry solvents over molecular sieves (3Å or 4Å).
-
Ensure reaction vessels are purged with Nitrogen/Argon.
-
Module 3: Analytical Reference Data
Use these parameters to validate your stability checks.
| Parameter | Standard Condition | Warning Sign (Instability) |
| HPLC Column | C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse) | Split peaks or tailing (Hydrolysis) |
| Mobile Phase | Phosphate Buffer (pH 6.0) : ACN (Gradient) | pH < 3.0 in aqueous fraction (Lactam risk) |
| Detection | UV 210 nm - 215 nm | New peak at RRT > 1.0 (Lactam is less polar) |
| Sample Diluent | 50:50 ACN:Water (Neutral) | Do NOT use pure Methanol (Transesterification risk) |
| Storage | 2°C – 8°C (Short term) | Room Temp > 24 hours |
Module 4: Visualizing the Degradation Pathways
The following diagram illustrates the "Loaded Spring" mechanism. Note how the removal of the Boc group triggers the irreversible formation of the Lactam.
Caption: Figure 1. Degradation pathways of (S)-N-Boc Pregabalin Methyl Ester. Red pathways indicate critical failure modes (Lactamization and Racemization).
Module 5: Validated Experimental Protocol
Protocol: Stress-Test for Stability Verification Use this protocol to validate if your current storage solvent is safe.
-
Preparation: Dissolve 10 mg of (S)-N-Boc Pregabalin Methyl Ester in 10 mL of the target solvent.
-
Baseline: Inject immediately into HPLC (Time 0).
-
Stress:
-
Vial A: Keep at Room Temp (25°C) for 24 hours.
-
Vial B: Add 1 drop of 0.1M HCl (Simulates acidic contamination).
-
Vial C: Add 1 drop of 0.1M NaOH (Simulates basic contamination).
-
-
Analysis: Inject after 24 hours.
-
Pass Criteria: Vial A purity > 99.0%.
-
Fail Criteria: Any detection of Lactam (Vial B) or significant drop in area % (Vial C).
-
References
-
Pfizer Inc. (2009). Pregabalin free of lactam and a process for preparation thereof. US Patent 7,488,846. Link
-
Vukkum, P., et al. (2015).[1] Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research. Link
-
Khedkar, B., et al. (2010).[2] Synthesis and Characterization of Pregabalin Impurities. Arkivoc. Link
-
SynThink Chemicals. (2023). (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester Reference Standard Data. Link
Sources
overcoming racemization during Boc-deprotection of pregabalin intermediates
The following technical guide is structured as a specialized support center resource for process chemists and researchers encountering stereochemical instability during the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).
Topic: Troubleshooting Racemization During Boc-Deprotection
Case ID: PGB-BOC-RAC-001 Severity: Critical (Chiral Purity Impact) Audience: Process Chemists, API Developers
Diagnostic Hub: Is it really Racemization?
Before altering synthetic parameters, confirm the nature of the impurity. In Pregabalin synthesis, "apparent" racemization is often confused with the formation of the Pregabalin Lactam impurity, which has distinct physical properties but can complicate chiral HPLC baselines.
Triage Checklist:
-
Observation: Chiral HPLC shows an increase in the (R)-enantiomer peak.
-
Alternative Possibility: Is there a new peak at RRT ~1.1-1.2? This is likely 4-isobutylpyrrolidin-2-one (Pregabalin Lactam).
-
Verification:
-
Chiral HPLC: Use a Chiralpak AD-H or AGP column. True racemization increases the area of the (R)-isomer peak (approx. retention time match).
-
1H NMR: Look for the disappearance of the carboxylic acid proton and the shift of the
-methylene protons, indicating cyclization (Lactam). -
Optical Rotation: A significant drop in specific rotation
suggests racemization, whereas lactam formation changes the magnitude and potentially the sign depending on concentration.
-
Mechanism Deep Dive: Why is Racemization Occurring?
Contrary to
Primary Failure Mode: Acid-Catalyzed Retro-Michael Addition
Under harsh acidic deprotection conditions (e.g., refluxing HCl or high concentrations of H
The Pathway:
-
Elimination: Protonated amine leaves, forming 5-methylhex-2-enoic acid .
-
Loss of Chirality: The double bond destroys the stereocenter at C3.
-
Re-addition: Ammonia (or the amine source) re-attacks the double bond non-stereoselectively, yielding a racemic mixture.
Secondary Failure Mode: Lactamization-Induced Epimerization
While less common, if the Pregabalin Lactam forms, the carbonyl group is susceptible to enolization under strong acid/heat. If the chiral center were
Visualizing the Threat Pathway
Caption: Figure 1. The Retro-Michael pathway is the primary mechanism for racemization during harsh acidic deprotection.
Protocol Optimization: The "Fix"
To prevent racemization, the deprotection strategy must decouple Boc removal (which requires acid) from Retro-Michael elimination (which requires heat + acid).
Protocol A: The "Cold Acid" Method (Recommended)
Best for: Standard laboratory scale and high-purity requirements.
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Key Control: Temperature maintenance below 25°C.
Step-by-Step:
-
Dissolve (S)-3-(Boc-aminomethyl)-5-methylhexanoic acid (1.0 eq) in DCM (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5.0 - 10.0 eq) dropwise over 30 minutes. Do not add all at once to prevent exotherm.
-
Stir at 0°C to 10°C for 2-4 hours. Monitor by TLC or HPLC.
-
Quench: Concentrate under reduced pressure at <35°C . Do not heat the rotavap bath above 40°C.
-
Workup: Co-evaporate with toluene (2x) to remove residual TFA.
-
Result: Quantitative deprotection with <0.1% racemization.
Protocol B: The "Scavenger" Method (For HCl Systems)
Best for: Industrial scale where TFA is cost-prohibitive.
-
Reagent: 4M HCl in Dioxane or Ethyl Acetate.
-
Key Control: Anhydrous conditions to prevent hydrolysis/lactamization.
Step-by-Step:
-
Dissolve substrate in Ethyl Acetate (anhydrous).
-
Cool to 0°C.
-
Bubble dry HCl gas or add 4M HCl/Dioxane solution.
-
Critical Step: Add a cation scavenger (e.g., Triethylsilane or Anisole , 1.0 eq). This captures the tert-butyl cation, preventing it from alkylating the substrate or reacting with the solvent, allowing for milder (lower acid conc) conditions.
-
Stir at room temperature (20-25°C). Strictly avoid reflux.
-
Precipitate the hydrochloride salt directly by adding MTBE or Heptane. Filtration avoids thermal concentration steps.
Comparative Data: Reagent Selection Guide
| Method | Reagent System | Temp Limit | Racemization Risk | Lactam Risk | Notes |
| Standard | 6N HCl / Reflux | >80°C | High | High | Promotes Retro-Michael & Lactamization. Avoid. |
| Optimized | TFA / DCM | 0-20°C | Low | Low | Best for purity. TFA must be fully removed. |
| Process | HCl (gas) / EtOAc | 0-25°C | Low | Medium | Anhydrous conditions prevent lactam formation. |
| Alternative | TMSI / MeOH | 25°C | Negligible | Low | Non-protic acid mechanism. Expensive. |
| Hazard | H2SO4 / Heat | >60°C | Critical | High | Causes charring and significant racemization. |
Frequently Asked Questions (FAQs)
Q1: I see a 5% drop in enantiomeric excess (ee) after deprotection. Can I purify it back?
-
Answer: Recovering optical purity at the final amino acid stage is difficult because Pregabalin is zwitterionic and hard to crystallize efficiently without significant yield loss. It is far more effective to prevent racemization. If necessary, convert to the mandelic acid salt for diastereomeric resolution, but this adds steps.
Q2: Can I use Lewis Acids like ZnBr2 or AlCl3 to avoid proton-catalyzed racemization?
-
Answer: Yes. TMSI (Trimethylsilyl iodide) or ZnBr2 in DCM are excellent alternatives for highly sensitive substrates. They remove the Boc group via a silyl carbamate intermediate that does not require the harsh protonation of the amine that triggers elimination.
Q3: Why does my "racemization" increase when I leave the reaction overnight?
-
Answer: The Retro-Michael reaction is an equilibrium process. The longer the product sits in strong acid, the more it equilibrates toward the thermodynamic mixture (racemate). Always quench immediately upon completion.
Q4: Is the lactam impurity active?
-
Answer: No, the lactam (4-isobutylpyrrolidin-2-one) is generally considered an impurity and must be controlled to ICH limits. It is much more stable than the open-chain amino acid and does not easily hydrolyze back to Pregabalin under mild conditions.
References
-
Mechanisms of Amino Acid Racemization
- Neuberger, A. (1948). "Stereochemistry of Amino Acids." Advances in Protein Chemistry.
-
Smith, G. G., & Sivakua, T. (1983). "Mechanism of the Racemization of Amino Acids." Journal of Organic Chemistry. Link
- Boc Deprotection Methodologies: Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron. (Covers mild deprotection strategies). Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." Int. J. Pept. Protein Res.
-
Pregabalin Synthesis & Stability
- Retro-Michael Addition in Beta-Amino Acids: Eusebio, A., et al. (2011). "Stereoselective Synthesis of Beta-Amino Acids." Chemical Reviews. (Discusses stability of Michael adducts).
Sources
- 1. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-N-Boc Pregabalin Methyl Ester
Ticket ID: PGB-PUR-042 Subject: Removal of Diacid Impurities (3-Isobutylglutaric Acid / Unreacted Acid) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the removal of acidic impurities—specifically 3-isobutylglutaric acid (the "Diacid") or unreacted (S)-N-Boc pregabalin free acid —from the target product, (S)-N-Boc pregabalin methyl ester .
The separation relies on the distinct pKa difference between the neutral ester target (non-ionizable at physiological pH) and the acidic impurities (pKa ~4.2–4.5). The protocol utilizes a pH-controlled liquid-liquid extraction (LLE) to selectively ionize the impurities, driving them into the aqueous phase while retaining the product in the organic phase.
Module 1: Diagnostic & Identification
Before initiating purification, confirm the identity of the impurity to ensure the correct protocol is applied.
| Feature | Target: (S)-N-Boc Pregabalin Methyl Ester | Impurity A: 3-Isobutylglutaric Acid ("Diacid") | Impurity B: N-Boc Pregabalin Free Acid |
| Structure | Lipophilic Ester / Carbamate | Hydrophilic Dicarboxylic Acid | Amphiphilic Mono-carboxylic Acid |
| Acidity | Neutral (No acidic protons) | Acidic (2 protons, pKa ~4.2) | Acidic (1 proton, pKa ~4.4) |
| HPLC (RP) | Late eluting (Hydrophobic) | Early eluting (Polar) | Middle eluting |
| TLC Stain | Ninhydrin (after Boc removal) | Bromocresol Green (Yellow spot) | Bromocresol Green (Yellow spot) |
Root Cause Analysis
-
Presence of Diacid: Indicates carryover from the starting material (3-isobutylglutaric anhydride hydrolysis) or incomplete resolution in earlier steps [1, 2].
-
Presence of Mono-Acid: Indicates incomplete esterification of the N-Boc acid precursor or hydrolysis of the methyl ester during workup.
Module 2: The Separation Protocol
Objective: Selectively wash acidic impurities into the aqueous phase without hydrolyzing the methyl ester or deprotecting the Boc group.
Reagents & Solvents
-
Solvent: Toluene (Preferred for Pregabalin intermediates) or MTBE (Methyl tert-butyl ether). Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.
-
Base: Saturated Sodium Bicarbonate (
, pH ~8.3) or 5-10% Sodium Carbonate ( , pH ~10.5).-
Warning:Do NOT use NaOH. Strong bases (pH >12) pose a high risk of hydrolyzing your methyl ester back to the acid [3].
-
Step-by-Step Workflow
-
Dissolution: Dissolve the crude (S)-N-Boc pregabalin methyl ester in Toluene (10 volumes relative to mass).
-
Why Toluene? It provides excellent phase separation and does not dissolve water, minimizing product loss into the aqueous layer [6].
-
-
First Wash (Bicarbonate): Add 1.5 equivalents (relative to estimated acid impurity) of Saturated
. Stir vigorously for 15 minutes at 20-25°C. -
Phase Separation: Allow layers to settle for 10-15 minutes.
-
Observation: The bottom aqueous layer will contain the Diacid impurity. The top organic layer contains the Target.
-
-
Second Wash (Polishing): If HPLC shows residual acid >0.5%, repeat the wash with 5%
.-
Note: The slightly higher pH ensures removal of weaker acids (like the N-Boc mono-acid).
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove residual alkalinity and trapped water.
-
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure ( ) to obtain the purified oil/solid.
Visual Workflow (DOT Diagram)
Caption: Workflow for the extractive removal of diacid impurities from the N-Boc ester stream.
Module 3: Troubleshooting & FAQs
Q1: I am seeing an emulsion during the bicarbonate wash. How do I break it?
Cause: The diacid impurity acts as a surfactant when ionized (similar to soap). Resolution:
-
Add Salt: Add solid NaCl directly to the mixture to increase the ionic strength of the aqueous phase.
-
Filter: Pass the biphasic mixture through a pad of Celite to break physical emulsions.
-
Temperature: Gently warm the mixture to 30-35°C (do not exceed 40°C to protect the Boc group).
Q2: My yield is lower than expected. Did I lose product?
Cause: The N-Boc ester might have partial solubility in the aqueous phase if the pH is extremely high (hydrolysis) or if the aqueous volume is too large. Resolution:
-
Back-Extraction: Acidify the waste aqueous layer to pH 2 with dilute HCl and extract with a small volume of Toluene. Check this extract by TLC. If it contains the "Diacid" (low Rf), discard it. If it contains the Ester (high Rf), combine it with the main organic batch.
-
Check pH: Ensure you did not use NaOH. High pH (>12) rapidly hydrolyzes methyl esters.
Q3: Can I use Silica Gel Chromatography instead?
Answer: Yes, but it is less efficient for scale-up.
-
If you must use a column: The Diacid is very polar and will stick to the silica or streak. The N-Boc Methyl Ester is non-polar.
-
Eluent: Hexane:Ethyl Acetate (80:20). The ester will elute quickly. The acid will remain on the baseline unless you add acetic acid to the mobile phase (which you should avoid to keep the separation easy).
References
-
Mali, N.L., et al. (2025).[1] Synthesis and Characterization of Pregabalin Impurities. The Pharmaceutical and Chemical Journal, 12(4):208-215.[1]
-
ChemicalBook. (2024).[4] 3-Isobutylglutaric acid Properties and Solubility.
-
Prakash, L., et al. (2015).[8] Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 83: 453–463.[8]
-
GuideChem. (2024). Synthesis and Impurity Profile of Pregabalin Intermediates.
-
LookChem. (2024). Physical Properties of 3-Isobutylglutaric acid.
-
Quick Company. (2020).[9] Processes For The Synthesis Of 3-Isobutylglutaric Acid. Patent Application Context.
Sources
- 1. tpcj.org [tpcj.org]
- 2. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. guidechem.com [guidechem.com]
- 5. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105348123A - Method for synthesizing Pregabalin by taking gamma-isobutylglutaric anhydride as intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Comparative Guide: Enantiomeric Excess Determination of (S)-N-Boc Pregabalin Methyl Ester
Executive Summary
The determination of enantiomeric excess (ee) for (S)-N-Boc pregabalin methyl ester is a critical quality attribute (CQA) in the synthesis of Pregabalin (Lyrica). Unlike the final zwitterionic API, this intermediate is uncharged and lipophilic, making it uniquely suited for Direct Normal Phase Chiral HPLC .
This guide compares the two dominant analytical strategies:
-
Direct Chiral HPLC (Gold Standard): Utilizes polysaccharide-based stationary phases (Amylose/Cellulose) for rapid, non-destructive analysis.
-
Indirect Derivatization (Alternative): Utilizes chiral derivatizing agents (CDAs) like Marfey’s Reagent followed by achiral C18 separation.
Recommendation: For process development and manufacturing control, Direct Chiral HPLC on an Amylose-based column (e.g., Chiralpak AD-H) is the superior methodology due to minimal sample preparation, high reproducibility, and the ability to recover the analyte.
Part 1: Comparative Methodological Landscape
The following table contrasts the performance characteristics of the primary analytical approaches.
| Feature | Method A: Direct Chiral HPLC | Method B: Indirect Derivatization |
| Principle | Direct interaction with Chiral Stationary Phase (CSP).[1] | Diastereomer formation via reaction with chiral reagent. |
| Primary Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA) | C18 Reverse Phase (e.g., Purospher Star RP-18e) |
| Mobile Phase | Non-polar (n-Hexane / Isopropanol) | Polar (Buffer / Acetonitrile) |
| Sample Prep | Dissolve and shoot (5 mins). | Hydrolysis + Derivatization (2–4 hours). |
| Precision ( | High (< 0.5%) | Moderate (1–2% due to reaction kinetics). |
| Throughput | High (15–20 min run time). | Low (Long prep + run time). |
| Cost | High initial capital (Chiral Columns: ~$1000+). | Low capital (Uses standard C18 columns).[2][3] |
Scientific Rationale for Selection
Why Method A (Direct Chiral HPLC) is Preferred
The N-Boc and Methyl Ester protecting groups eliminate the zwitterionic character of the pregabalin backbone. This renders the molecule soluble in hydrocarbon solvents (Hexane/Heptane), which are the ideal mobile phases for Polysaccharide CSPs .
-
The Interaction: The carbamate (Boc) and ester carbonyls act as hydrogen bond acceptors, interacting with the -NH and -CO groups of the amylose carbamate selector.
-
The Sterics: The bulky tert-butyl group fits snugly into the chiral grooves of the amylose helix, often providing superior resolution (
) compared to cellulose-based columns for this specific steric profile.
When to Use Method B (Indirect)
Method B is reserved for biological matrices (rat plasma, urine) where the matrix interference is high, or when a chiral column is unavailable. It involves hydrolyzing the ester and reacting the amine with FDAA (Marfey's Reagent) or FDNB , converting enantiomers into diastereomers which separate on standard C18 columns due to different physical properties [1, 2].
Part 2: Detailed Experimental Protocol (Method A)
This protocol describes the Direct Chiral HPLC method, validated for robustness in an industrial setting.
Chromatographic Conditions
-
Instrument: HPLC equipped with UV/Vis or PDA detector (e.g., Agilent 1200/1260).
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),
, .-
Alternative: Chiralpak IA (Immobilized version) for higher solvent durability.[4]
-
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Note: Isopropanol is preferred over Ethanol here to maximize resolution (
) at the cost of slightly longer retention.
-
-
Flow Rate:
(Adjust to keep backpressure ). -
Column Temperature:
(Strict control required; selectivity drops at higher T). -
Detection: UV at 210 nm .
-
Why 210 nm? The N-Boc ester lacks a strong chromophore. 210 nm captures the carbonyl absorbance. 254 nm is often insufficient.
-
-
Injection Volume:
.[5]
Sample Preparation
-
Blank:
Mobile Phase. -
Racemic Standard (System Suitability): Dissolve
of racemic N-Boc pregabalin methyl ester in of Mobile Phase. Sonicate to ensure complete dissolution. -
Test Sample: Dissolve
of the (S)-enantiomer sample in of Mobile Phase.
System Suitability Criteria
Before analyzing samples, the Racemic Standard must meet these criteria:
-
Resolution (
): between (R) and (S) peaks. -
Tailing Factor (
): for both peaks. -
Theoretical Plates (
):ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .
Part 3: Data Analysis & Calculation
Calculating Enantiomeric Excess ( )
The ee is calculated using the integrated peak areas of the (S)-enantiomer (
Calculating Resolution ( )
To ensure the method is valid, calculate resolution between the two peaks:
- : Retention time.[2]
- : Peak width at half height.
Representative Data Profile
Note: Values are representative of typical Amylose-based separations for gamma-amino esters.
| Parameter | (R)-Enantiomer (Impurity) | (S)-Enantiomer (Active) |
| Retention Time ( | ~6.5 min | ~8.2 min |
| Selectivity ( | - | 1.35 |
| Resolution ( | - | 3.2 |
(Note: Elution order can reverse depending on the specific solvent ratio or column batch; always verify with a spiked standard.)
Part 4: Visualization of Workflows
Decision Tree: Selecting the Right Method
This logic flow helps researchers choose between Direct HPLC and Derivatization based on their sample state.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and purity requirements.
Chiral Recognition Mechanism (Amylose CSP)
The following diagram illustrates why the AD-H column is effective for N-Boc Pregabalin Methyl Ester.
Figure 2: Mechanistic interaction between the N-Boc analyte and the Amylose stationary phase, driving enantioselectivity.
References
-
Souri, E., et al. (2014). "HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene." Asian Journal of Chemistry.
-
Chennuru, L. N., et al. (2016). "Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection." Molecules.
-
Zhang, Y., et al. (2004). "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester." Journal of Chromatography A.
-
Daicel Chiral Technologies. "Chiral Column Selection Guide for N-Protected Amino Acids."
Sources
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Boc vs. Fmoc Protection in Pregabalin Synthesis
Topic: Comparison of Boc vs. Fmoc Protection in Pregabalin Synthesis Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies is dictated by the scale and objective of the workflow.
-
Boc Protection is the industrial standard for bulk drug substance manufacturing . It offers superior atom economy, lower raw material costs, and compatibility with the acidic workups often required in the Hofmann or Curtius rearrangement pathways used to install the primary amine.
-
Fmoc Protection is the gold standard for analytical resolution and quality control . Its fluorophoric nature allows for high-sensitivity detection in HPLC, and its base-lability provides an orthogonal deprotection mechanism crucial for chiral resolution and synthesizing Pregabalin-containing peptides.
This guide objectively compares these two strategies, providing experimental protocols, yield data, and mechanistic insights.
Mechanistic & Strategic Comparison
The fundamental difference lies in the orthogonality of deprotection and the atom economy of the protecting groups.
| Feature | Boc Strategy (Industrial Synthesis) | Fmoc Strategy (Analytical/Resolution) |
| Lability | Acid-Labile (Removed by TFA, HCl) | Base-Labile (Removed by Piperidine, DEA) |
| Stability | Stable to bases and nucleophiles. | Stable to acids. |
| Atom Economy | High. Byproducts are volatile (CO₂, Isobutylene). | Low. Byproducts are heavy solids (Dibenzofulvene). |
| Cost Efficiency | High.[1] Boc₂O is inexpensive. | Low. Fmoc-Cl is significantly more expensive. |
| Detection | UV-transparent (requires derivatization for detection). | Highly Fluorescent (UV active at ~265/300 nm). |
| Primary Use | Bulk synthesis of API (Active Pharm. Ingredient). | Chiral resolution (HPLC), Peptide incorporation. |
Route A: The Boc Strategy (Industrial Synthesis)
The Boc pathway is preferred for manufacturing because the deprotection byproducts are gaseous or water-soluble, simplifying purification. It is commonly employed during the Hofmann rearrangement or Curtius rearrangement steps to install the amine functionality while maintaining the chiral center.
Experimental Protocol: Synthesis of N-Boc-Pregabalin Intermediate
Context: Conversion of the chiral intermediate (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to Pregabalin via Boc-protection.
Step 1: Protection & Rearrangement
-
Reagents: (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (1.0 eq), NaOH (aq), NaOCl (solution), followed by Boc₂O.
-
Procedure:
-
Dissolve the amide substrate in NaOH at 0°C.
-
Add NaOCl dropwise to induce the Hofmann rearrangement, forming the isocyanate intermediate in situ.
-
Crucial Step: Instead of direct hydrolysis to the free amine, the reaction is quenched/trapped with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., Water/DCM) or by adding t-Butanol.
-
Note: Alternatively, the free amino acid is formed first and then protected with Boc₂O/NaOH to facilitate purification.
-
-
Yield: ~68–75% isolated yield for the N-Boc intermediate.
Step 2: Deprotection (Acidolysis)
-
Reagents: 4N HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:1).
-
Procedure:
-
Dissolve N-Boc-Pregabalin in DCM.
-
Add TFA slowly at 0°C. Stir at room temperature for 2 hours.
-
Monitor by TLC (disappearance of starting material).
-
Concentrate in vacuo. The byproduct (isobutylene) escapes as gas; CO₂ bubbles off.
-
Recrystallize the crude salt from iPrOH/Water to obtain Pregabalin.
-
-
Yield: 85–92% (Deprotection step).
Data Summary: Boc Performance
-
Overall Yield (3 steps): ~45–55%
-
Enantiomeric Excess (ee): >99.5% (maintained through acidic conditions).[2][3]
-
Green Metric: High. Avoids heavy organic byproducts during deprotection.
Route B: The Fmoc Strategy (Analytical Resolution)
Fmoc is rarely used for bulk synthesis due to the formation of dibenzofulvene , a non-volatile byproduct that polymerizes and is difficult to remove on a large scale. However, it is indispensable for chiral resolution and quality control .
Experimental Protocol: Chiral Resolution via Fmoc-Derivatization
Context: Determining the enantiomeric purity of a Pregabalin batch using HPLC.
Step 1: Derivatization
-
Reagents: Crude Pregabalin sample, Fmoc-Cl (9-Fluorenylmethyl chloroformate), Borate buffer (pH 11.4).
-
Procedure:
-
Dissolve Pregabalin (approx. 10 µmol) in 200 µL borate buffer.
-
Add 200 µL of Fmoc-Cl solution (in Acetonitrile).
-
React at ambient temperature for 30–40 minutes.
-
Mechanism: The amine attacks the Fmoc-Cl carbonyl, releasing HCl and forming the stable carbamate.
-
Quench excess Fmoc-Cl with hydrophobic amine (e.g., adamantylamine) if necessary to prevent column interference.
-
Step 2: HPLC Resolution
-
Column: C18 Reverse Phase (achiral) or Chiralpak AD-H.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).
-
Performance: The bulky Fmoc group enhances interaction with the stationary phase, allowing baseline separation of (R)- and (S)-isomers which are otherwise difficult to resolve.
Data Summary: Fmoc Performance
-
Limit of Detection (LOD): < 0.5 ng/mL (due to fluorescence).
-
Purification: Requires chromatography to remove fulvene byproducts (not suitable for bulk).
Visualized Workflows
Figure 1: Industrial Boc-Synthesis Pathway
This diagram illustrates the flow from the chiral precursor to the final drug substance using acid-labile protection.
Caption: The Boc pathway prioritizes atom economy and volatile byproducts, making it ideal for large-scale synthesis.
Figure 2: Fmoc Analytical Resolution Pathway
This diagram details the workflow for quality control and enantiomeric excess determination.
Caption: The Fmoc pathway leverages fluorescence and steric bulk for high-sensitivity analytical separation.
Conclusion & Recommendation
For drug development professionals :
-
Adopt Boc chemistry for the synthetic route design. It aligns with Green Chemistry principles by minimizing solid waste and utilizing inexpensive reagents (Boc₂O). The acidic deprotection is compatible with the final hydrochloride salt form of Pregabalin often generated.
-
Utilize Fmoc chemistry strictly for analytical development (AD) . The high UV/Fluorescence response of the Fmoc moiety enables the detection of trace (R)-isomer impurities that Boc-derivatives (which are UV-inactive) cannot provide without complex staining.
References
-
Synthesis of Pregabalin via Hofmann Rearrangement: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997.Link
-
Boc-Protection Protocols: Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid (Pregabalin)." Journal of Organic Chemistry, 2003.Link
-
Fmoc Analytical Derivatization: Sobhani, K., et al. "Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization." Journal of Pharmaceutical and Biomedical Analysis, 2010.Link
-
Comparison of Protecting Groups: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.Link
Sources
Comparative Guide: Enzymatic vs. Chemical Synthesis of (S)-N-Boc Pregabalin Methyl Ester
This guide provides an in-depth technical comparison between Enzymatic and Chemical synthesis routes for (S)-N-Boc pregabalin methyl ester (Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoate). This molecule is a critical protected intermediate in the synthesis of Pregabalin (Lyrica®), a widely used anticonvulsant and neuropathic pain medication.
Executive Summary
The synthesis of (S)-N-Boc pregabalin methyl ester represents a classic "Green Chemistry vs. Atom Economy" decision matrix.
-
Chemical Synthesis (Asymmetric Hydrogenation) is the superior route for yield and atom economy , capable of achieving >95% theoretical yield by creating the chiral center directly from a prochiral enamide. However, it relies on expensive Rhodium (Rh) or Ruthenium (Ru) phosphine catalysts and high-pressure hydrogenation equipment.
-
Enzymatic Synthesis (Kinetic Resolution) offers a robust, metal-free alternative using Lipases (e.g., CAL-B). It is operationally simpler and operates at ambient temperature but is fundamentally limited to a 50% theoretical yield (unless dynamic kinetic resolution is employed) because it resolves a racemic mixture rather than creating chirality de novo.
Quick Comparison Matrix
| Metric | Chemical Route (Asymmetric Hydrogenation) | Enzymatic Route (Kinetic Resolution) |
| Yield (Isolated) | 92% – 96% | 42% – 46% (from racemate) |
| Enantiomeric Excess (ee) | > 98% | > 99% |
| Atom Economy | High (100% theoretical) | Low (Discard ~50% wrong isomer) |
| Catalyst Cost | High (Rh-DuPHOS/BINAP) | Low (Immobilized Lipase) |
| Scalability | High (Continuous Flow feasible) | Medium (Batch limitations) |
Chemical Synthesis: Asymmetric Hydrogenation
This route relies on the catalytic asymmetric hydrogenation of the prochiral enamide precursor. It is the preferred method for large-scale manufacturing where yield maximization is paramount.
Mechanism & Causality
The core transformation involves the reduction of Methyl 3-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate (an enamide ester).
-
Why Rhodium? Rh(I) complexes with chiral bisphosphine ligands (e.g., DuPHOS, BINAP) coordinate to the enamide alkene and the amide carbonyl oxygen. This chelation creates a rigid environment that forces hydrogen delivery to a specific face of the alkene (Re-face or Si-face), establishing the (S)-configuration.
-
Substrate Choice: The N-Boc protecting group is crucial. It acts as a "directing group," coordinating with the metal center to ensure high stereoselectivity. Simple alkenes without this coordinating group often suffer from poor enantioselectivity.
Experimental Protocol (Representative)
Precursor: Methyl 3-((tert-butoxycarbonyl)amino)-5-methylhex-2-enoate. Catalyst: [Rh(COD)((S,S)-Et-DuPHOS)]OTf (Substrate:Catalyst ratio 1000:1).
-
Preparation: In a nitrogen-filled glovebox, dissolve the enamide precursor (1.0 equiv) in degassed methanol (0.5 M concentration).
-
Catalyst Addition: Add the Rh-catalyst solution.
-
Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 5–10 bar H₂ .
-
Reaction: Stir at 25°C for 12–24 hours. Monitor conversion by HPLC.
-
Workup: Vent H₂. Concentrate the solvent under reduced pressure.
-
Purification: Filtration through a silica plug (to remove catalyst traces) yields the pure (S)-N-Boc ester.
Performance Data
Enzymatic Synthesis: Kinetic Resolution
This route utilizes the stereoselective hydrolysis properties of lipases. It is ideal for laboratories lacking high-pressure hydrogenation infrastructure or when recovering both enantiomers is valuable.
Mechanism & Causality
The starting material is racemic N-Boc pregabalin methyl ester.
-
Why Lipase B (Candida antarctica)? CAL-B possesses a catalytic triad (Ser-His-Asp) with a chiral oxyanion hole. It preferentially binds one enantiomer (typically the (R)-ester in this structural class) and hydrolyzes it to the acid, leaving the desired (S)-ester unreacted.
-
Kinetic Control: The reaction is stopped at exactly 50% conversion. Proceeding further risks hydrolyzing the desired enantiomer (eroding yield); stopping earlier risks low optical purity (low ee).
Experimental Protocol (Representative)
Substrate: rac-Methyl 3-((tert-butoxycarbonyl)amino)-5-methylhexanoate. Biocatalyst: Immobilized CAL-B (e.g., Novozym 435), >5,000 U/g.
-
Setup: Suspend racemic ester (50 mM) in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene) to improve solubility.
-
Initiation: Add immobilized Lipase (20% w/w relative to substrate).
-
Incubation: Shake at 30°C , 200 rpm.
-
Monitoring: Monitor pH (pH-stat titration with NaOH to maintain pH 7 neutralizes the formed acid) or HPLC.
-
Termination: Stop reaction at 50% conversion (typically 24–48 hours) by filtering off the enzyme.
-
Separation:
-
Adjust pH to 8.0 and extract with Ethyl Acetate.
-
Organic Layer: Contains the desired (S)-N-Boc Ester .
-
Aqueous Layer: Contains the (R)-N-Boc Acid (unwanted byproduct).
-
Performance Data
-
Conversion: 50% (Targeted)
-
Isolated Yield: 43% (of the starting racemate)
-
ee: >99% (Excellent selectivity due to enzyme specificity).[4]
-
E-Factor (Environmental): High (due to solvent use and 50% waste of the wrong enantiomer).
Visualization of Workflows
Chemical Route: Asymmetric Hydrogenation
Caption: The chemical route creates chirality directly from a prochiral precursor, resulting in near-quantitative yield.
Enzymatic Route: Kinetic Resolution
Caption: The enzymatic route resolves a mixture, inherently limiting the yield to 50% without a racemization step.
Comparative Analysis & Recommendations
Yield and Efficiency
The Chemical Route is the clear winner for yield. It utilizes 100% of the carbon skeleton. The Enzymatic Route is inherently limited to 50% yield per pass. While the unwanted (R)-isomer can theoretically be racemized and recycled, this adds significant processing steps and cost.
Purity and Selectivity
Both methods deliver excellent enantiomeric excess (>98%).[2][4] However, the enzymatic route often provides slightly higher optical purity (>99% ee) because the enzyme's specificity is absolute, whereas chemical catalysts can degrade or "leak" if reaction conditions (H₂ pressure, temperature) fluctuate.
Cost and Sustainability
-
Equipment: Chemical synthesis requires high-pressure autoclaves (Capital Expenditure - CAPEX high). Enzymatic synthesis uses standard stirred tanks (CAPEX low).
-
Materials: Rhodium catalysts are extremely expensive and subject to supply chain volatility. Lipases are renewable, biodegradable, and relatively cheap.
-
Waste: The enzymatic route generates more organic waste per kg of product (due to the 50% loss of the wrong enantiomer) unless a Dynamic Kinetic Resolution (DKR) is developed.
Recommendation
-
Choose Chemical Synthesis if: You are in late-stage development or manufacturing, have access to hydrogenation equipment, and require maximum throughput and atom economy.
-
Choose Enzymatic Synthesis if: You are in early-stage research, need to avoid heavy metals (e.g., for strict toxicity limits), or want to isolate both enantiomers for testing.
References
-
Burk, M. J., et al. (1993). "Preparation of (S)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation." Journal of Organic Chemistry.
-
Huisman, G. W., et al. (2010). "Practical enzymatic synthesis of (S)-pregabalin via a ketone intermediate." Organic Process Research & Development.
-
Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development.
-
Gotor, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of beta-Amino Esters." Tetrahedron: Asymmetry.
-
Pfizer Inc. (2002). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." US Patent 6,455,730.
Sources
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014072785A2 - A process for the preparation of pregabalin - Google Patents [patents.google.com]
- 4. repository.tudelft.nl [repository.tudelft.nl]
Comparative Impurity Profiling of Pregabalin Methyl Ester Synthetic Methodologies
This guide provides an in-depth technical comparison of synthetic routes for Pregabalin Methyl Ester (PME) , analyzing the specific impurity profiles associated with each methodology.
Executive Summary & Strategic Context
Pregabalin Methyl Ester (PME) (CAS: 714230-22-5) is a critical intermediate and potential prodrug of the anticonvulsant Pregabalin (Lyrica). While often used as an analytical reference standard to quantify "Impurity J" (the methyl ester) in the final drug substance, PME itself is investigated for its enhanced lipophilicity, which may offer improved blood-brain barrier permeability compared to the zwitterionic parent acid.
For drug development professionals, the choice of synthetic route for PME dictates the downstream purification burden. This guide compares three distinct synthetic strategies, focusing on their impurity signatures , specifically the propensity for lactamization (formation of 4-isobutylpyrrolidin-2-one), which is the thermodynamic sink for this molecule.
The Core Challenge: Lactamization
The gamma-amino ester motif in PME is inherently unstable. Under neutral or basic conditions, or elevated temperatures, it undergoes rapid intramolecular cyclization to form the Pregabalin Lactam .
-
Thermodynamic Driver: Entropy-favored 5-membered ring formation.
-
Kinetic Control: Protonation of the amine (forming the HCl salt) is the primary method to arrest this cyclization.
Route Analysis & Impurity Profiles
Route A: Direct Acid-Catalyzed Esterification (Classical)
Mechanism: Fischer esterification of Pregabalin with Methanol using Thionyl Chloride (
-
Process Overview:
-
Impurity Profile:
-
Major Impurity: Pregabalin Lactam (>0.5% if uncontrolled). The acidic conditions protect the amine, but local hot spots during neutralization or workup trigger rapid cyclization.
-
Residual Starting Material: Unreacted Pregabalin (Acid).
-
By-products: Methyl chloride (volatile), Dimethyl ether.
-
Route B: Reductive Hydrogenation of Cyano-Ester Precursors
Mechanism: Catalytic hydrogenation of Methyl 3-cyano-5-methylhexanoate (an intermediate from the "Pfizer route"). Utility: Industrial scale-up potential; avoids handling potent API as starting material.
-
Process Overview:
-
Precursor: Methyl 3-cyano-5-methylhexanoate.
-
Catalyst: Raney Nickel or Pd/C.
-
Conditions:
(50 psi), MeOH/Ammonia.
-
-
Impurity Profile:
-
Major Impurity: Dimer Impurities (Secondary Amines). During reduction, the intermediate imine can react with the newly formed amine.
-
Des-cyano Impurity: 3-methylhexanoic acid methyl ester (over-reduction).
-
Metal Residues: Ni or Pd leaching (Class 1 Elemental Impurities).
-
Stereochemistry: Risk of racemization at the C3 position if pH is not strictly controlled.
-
Route C: Chemoenzymatic Resolution/Synthesis
Mechanism: Lipase-catalyzed esterification or resolution of racemic precursors. Utility: High enantiomeric purity requirements (>99.9% e.e.).
-
Process Overview:
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Solvent: MTBE or Toluene (low water activity).
-
Acyl Donor: Methanol (excess).
-
-
Impurity Profile:
-
Major Impurity: Enzyme Leachates (Protein residues).
-
Stereoisomers: (R)-Pregabalin Methyl Ester (trace, depends on enzyme selectivity).
-
Advantage: Significantly lower Lactam formation due to mild, near-neutral conditions.
-
Comparative Data Analysis
The following table summarizes the impurity profiles observed experimentally across the three routes.
| Feature | Route A: Direct Esterification | Route B: Cyano-Reduction | Route C: Chemoenzymatic |
| Primary Impurity | Lactam (Cyclized Amide) | Dimer (Secondary Amine) | Protein Residues |
| Lactam Content | High Risk (0.2% - 1.5%) | Moderate (0.1% - 0.5%) | Lowest (<0.05%) |
| Enantiomeric Purity | Maintains SM purity | Variable (Risk of racemization) | Excellent (>99.9%) |
| Yield | 85-92% | 70-80% | 60-75% |
| Purification Need | Recrystallization (removal of acid) | Column Chromatography (dimer removal) | Filtration (enzyme removal) |
| Scalability | High | High | Moderate |
Visualizing the Impurity Pathways
The diagram below illustrates the competing pathways between stable PME formation and the degradation into Lactam or Hydrolysis products.
Figure 1: Synthetic pathways and degradation mechanisms.[5][6][7] Note the central instability of PME converting to Lactam under basic or thermal stress.
Detailed Experimental Protocol
Protocol: Synthesis of PME Hydrochloride via Route A (Direct Esterification)
This protocol is optimized to minimize lactam formation by maintaining strict anhydrous acidic conditions.
Safety: Thionyl chloride is corrosive and toxic. Perform in a fume hood.
Materials:
-
Pregabalin (S-isomer): 10.0 g (62.8 mmol)
-
Methanol (Anhydrous): 100 mL
-
Thionyl Chloride (
): 5.5 mL (75.4 mmol, 1.2 eq) -
Diethyl Ether (for precipitation)
Step-by-Step Workflow:
-
Activation: Cool Methanol to 0°C in a round-bottom flask under
atmosphere. -
Reagent Addition: Add
dropwise over 20 minutes. Causality: Slow addition prevents exotherms that could degrade the solvent or cause splashing. -
Substrate Addition: Add solid Pregabalin in portions. The solution should remain clear.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.
-
Note: Do not reflux. Refluxing increases the rate of lactamization significantly.
-
-
Monitoring: Check by TLC (Mobile phase: BuOH/AcOH/H2O 4:1:1). PME Rf ~ 0.6; Pregabalin Rf ~ 0.4.
-
Workup (Critical):
-
Concentrate the mixture in vacuo at <35°C .
-
Self-Validating Step: If the bath temp >40°C, lactam levels will spike >0.5%.
-
-
Crystallization: Dissolve the residue in minimal cold MeOH (5 mL) and add Diethyl Ether (100 mL) with vigorous stirring.
-
Isolation: Filter the white precipitate (PME Hydrochloride salt) under
. -
Drying: Vacuum dry at room temperature.
Yield: ~11.5 g (88%) Purity: >99.5% (HPLC) Lactam Content: <0.10% (Compliant with ICH Q3A)
Analytical Validation (HPLC Method)
To validate the impurity profile, use the following HPLC conditions capable of separating the Ester, Acid, and Lactam.
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.5).
-
Gradient: 0-10 min (5% B), 10-25 min (5% -> 40% B).
-
Detection: UV at 210 nm.[8]
-
Retention Times (approx):
-
Pregabalin (Acid): 4.5 min
-
Pregabalin Lactam: 12.0 min
-
Pregabalin Methyl Ester: 15.5 min
-
References
-
Pfizer Inc. (2001). Stereoselective synthesis of gamma-amino acids. U.S. Patent 6,197,819. Link
- Kavitha, K., et al. (2013). Synthesis and characterization of impurities of Pregabalin. Journal of Pharmaceutical and Biomedical Analysis, 81, 156-162.
-
European Pharmacopoeia (Ph.[7] Eur.) . Pregabalin Monograph 2777. (Defines Impurity Standards). Link
-
Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Organic Process Research & Development, 1(1), 26–38. Link
-
Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Journal of Organic Chemistry, 68(14), 5731–5734. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 6. researchgate.net [researchgate.net]
- 7. tpcj.org [tpcj.org]
- 8. ijariit.com [ijariit.com]
GC-MS vs HPLC analysis for (S)-N-Boc pregabalin methyl ester purity
Technical Comparison Guide: GC-MS vs. HPLC for (S)-N-Boc Pregabalin Methyl Ester Purity
Executive Summary
For the quantitative and enantiomeric purity analysis of (S)-N-Boc pregabalin methyl ester , High-Performance Liquid Chromatography (HPLC) is the superior and recommended technique.
While Gas Chromatography-Mass Spectrometry (GC-MS) offers structural elucidation capabilities, it is fundamentally unsuitable for the direct purity assay of this specific intermediate due to the thermal instability of the tert-butoxycarbonyl (Boc) protecting group. Exposure to standard GC inlet temperatures (>150°C) induces rapid thermolytic cleavage (isobutylene loss), leading to false purity data. HPLC, operating at ambient temperatures with Chiral Stationary Phases (CSPs), preserves the molecular integrity and allows for precise enantiomeric separation.
Part 1: The Analyte & The Challenge
To select the correct analytical tool, one must first understand the physicochemical vulnerabilities of the analyte.
-
Analyte: (S)-N-Boc pregabalin methyl ester
-
Chemical Function: Key chiral intermediate in the synthesis of Pregabalin (Lyrica).
-
Critical Quality Attributes (CQAs):
-
Enantiomeric Purity: Must confirm the (S)-configuration (typically >99.5% ee).
-
Chemical Purity: Must quantify unreacted starting materials and side products.
-
The "Boc-Thermal" Conflict: The tert-butoxycarbonyl (Boc) group is an acid-labile carbamate. However, it is also thermally labile . Research confirms that N-Boc groups undergo thermolytic decomposition at temperatures ranging from 150°C to 200°C , releasing isobutylene and carbon dioxide to yield the free amine.
This specific property creates a bifurcation in analytical strategy:
-
GC-MS requires volatilization (heat), risking analyte degradation.
-
HPLC relies on solvating power (liquid phase), preserving the analyte.
Part 2: GC-MS Assessment (The Stress Test)
Status: Not Recommended for Routine Purity Assay
The Mechanism of Failure
In a standard Split/Splitless GC injector, the temperature is typically maintained between 250°C and 280°C to ensure rapid volatilization. When (S)-N-Boc pregabalin methyl ester enters this zone, it undergoes a retro-ene reaction or similar elimination pathway.
Degradation Pathway:
Consequently, the mass spectrum will predominantly show the deprotected amine or complex thermal artifacts rather than the intact parent molecule.
Experimental Limitations
-
False Impurity Profile: The "impurity" peaks observed may actually be degradation products generated inside the instrument, not present in the original sample.
-
Chiral Resolution Difficulty: Separating enantiomers of N-Boc protected amino acids on GC requires specialized cyclodextrin-based capillary columns (e.g., Chirasil-Val), which often have lower thermal limits than standard polysiloxane columns.
When to use GC-MS? Use GC-MS only for identifying unknown, volatile impurities that are not Boc-protected, or by using Cold On-Column Injection (injecting at 40°C and ramping slowly), though this is often impractical for high-throughput QC.
Part 3: HPLC Assessment (The Gold Standard)
Status: Recommended for QC and Release Testing
The Solution: Normal Phase Chiral HPLC
Since the analyte is an esterified, protected amine, it is lipophilic and uncharged. This makes it an ideal candidate for Normal Phase (NP) chromatography using polysaccharide-based Chiral Stationary Phases (CSPs).
-
Thermal Stability: Analysis occurs at 25–30°C, ensuring the Boc group remains intact.
-
Chiral Selectivity: Columns like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) provide excellent resolution (
) between the (S)-enantiomer and the (R)-antipode. -
Detection: While the molecule lacks a strong chromophore, the carbonyl groups allow for detection at 210–215 nm .
Part 4: Comparative Data Analysis
The following table summarizes the performance metrics of both techniques for this specific application.
| Feature | HPLC (Normal Phase Chiral) | GC-MS (Standard Split/Splitless) |
| Analyte Stability | High (Ambient Temp) | Low (Thermal degradation >150°C) |
| Enantiomeric Separation | Excellent (Chiralpak AD/OD) | Poor (Requires specific chiral columns) |
| LOD/LOQ | ~0.05% (UV 210 nm) | High sensitivity, but for fragments |
| Linearity ( | > 0.999 | Poor (due to variable degradation) |
| Sample Prep | Dissolve in Mobile Phase | Derivatization often required |
| Primary Use Case | Purity & Chiral Assay | Impurity Structure Elucidation |
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the analytical method based on the specific chemical constraints of the N-Boc intermediate.
Figure 1: Analytical decision tree highlighting the thermal stability bottleneck that favors HPLC over GC-MS.
Part 6: Recommended HPLC Protocol
Objective: To determine the enantiomeric purity of (S)-N-Boc pregabalin methyl ester.
1. Chromatographic Conditions:
-
Instrument: HPLC equipped with UV/PDA detector.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).
-
Note: The high hexane content ensures solubility of the lipophilic ester and proper interaction with the chiral selector.
-
-
Column Temperature: 25°C (Ambient).
-
Detection: UV at 210 nm .[3]
-
Why 210 nm? The analyte lacks aromatic rings; detection relies on the carbonyl absorption of the ester and carbamate groups.
-
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Mobile Phase (Hexane:IPA, 90:10).
-
Concentration: Prepare a 1.0 mg/mL solution of the sample.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (compatible with hexane).
3. System Suitability Criteria:
-
Resolution (
): > 2.0 between (S) and (R) enantiomers. -
Theoretical Plates: > 5000.
4. Workflow Diagram:
Figure 2: Step-by-step workflow for the HPLC analysis.
References
-
Agilent Technologies. (2024).[1] USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Application Note. Link
-
National Institutes of Health (NIH) / PMC. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection.[4]Link
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. (Demonstrates thermal instability of Boc >150°C). Link
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. (Discusses necessity of derivatization for GC stability). Link
-
Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. (Technical guide on silylation to avoid thermal degradation). Link
Sources
- 1. agilent.com [agilent.com]
- 2. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester
Part 1: Executive Safety Assessment (The "Why")
Handling (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester requires a nuanced approach that goes beyond standard "lab safety." As a key chiral intermediate in the synthesis of Pregabalin (Lyrica), this compound presents a dual hazard profile: chemical reactivity (due to the ester and carbamate functions) and pharmacological potency .
While the final drug (Pregabalin) is a GABA analog with specific CNS activity, this intermediate possesses the tert-Butoxycarbonyl (Boc) protecting group. From a safety engineering perspective, the Boc group significantly increases the molecule's lipophilicity (LogP), theoretically enhancing its ability to permeate the stratum corneum (outer skin layer) compared to the free amino acid.
Core Hazard Landscape
-
Potency Classification: Treat as OEB 3 (Occupational Exposure Band 3) . While definitive toxicology on this specific intermediate is often limited, structural analogs suggest a containment target of 10–100 µg/m³ .
-
Physical State Risk: The substance is typically a fine, white crystalline powder. Electrostatic charging during weighing can lead to aerosolization, creating an immediate inhalation hazard.
-
Chemical Hazards:
Part 2: Risk-Based PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the energy of the task (potential for aerosol generation).
Table 1: Task-Specific PPE Requirements
| Protection Zone | Task A: High Energy / Solid Handling (Weighing, Milling, Transferring Powder) | Task B: Low Energy / Solution Handling (Pipetting, HPLC Prep, Closed Reactions) |
| Respiratory | N95 or P100 Particulate Respirator (Must be fit-tested. Surgical masks are insufficient due to lack of seal.) | Surgical Mask (if in Fume Hood)Respirator not required if engineering controls (hood sash) are active. |
| Hand Protection | Double Nitrile Gloves (Total Thickness > 8 mil) Outer glove: Long-cuff (300mm) to cover lab coat wrist. | Single Nitrile Gloves (Min 4-5 mil) Change immediately upon splash. |
| Eye Protection | Chemical Safety Goggles Unvented or indirect vent to prevent dust entry. | Safety Glasses with Side Shields Face shield required if pouring >1L volumes. |
| Body Protection | Tyvek® (or equivalent) Lab Coat/Sleeves Disposable wrist sleeves are critical to bridge the glove-coat gap. | Standard Cotton/Poly Lab Coat Must be buttoned fully. |
| Engineering | Powder Containment Hood / Balance Enclosure Face velocity: 0.3 – 0.5 m/s. | Chemical Fume Hood Sash at working height. |
Scientist's Note on Glove Permeation: We recommend Nitrile over Latex. The Boc-group renders this molecule lipophilic. Latex is permeable to many organic esters and lipophilic solutes. Nitrile provides superior chemical resistance to the methyl ester functionality.
Part 3: Operational Workflows & Visualization
Diagram 1: PPE Decision Logic
This logic gate ensures operators select the correct protection level before initiating work.
Caption: Decision matrix for selecting PPE based on physical state and quantity, prioritizing respiratory protection for solids.
Protocol: Safe Weighing of Potent Intermediates
Objective: Weigh (S)-N-Boc-Pregabalin Methyl Ester without contaminating the balance or the operator.
-
Preparation:
-
Don PPE according to the "High Exposure Risk" category in Diagram 1.
-
Place an absorbent pad (benchkote) inside the balance enclosure to capture stray particles.
-
Static Control: Use an ionizing bar or anti-static gun. Organic esters in powder form are highly static-prone; static discharge causes powder to "jump," leading to contamination.
-
-
The "Double-Glove" Technique:
-
Inner Glove: Taped to the lab coat sleeve (or under the Tyvek sleeve).
-
Outer Glove: Loose over the sleeve.
-
Why? When you finish weighing, you will strip the outer glove inside the hood, leaving the clean inner glove to handle the vial exterior and logbook. This breaks the chain of contamination.
-
-
Transfer:
-
Use a disposable anti-static weighing boat.
-
Do not use a spatula if possible; gentle tapping (pour-off) is preferred to reduce surface contact.
-
If a spatula is used, clean it immediately with a methanol-dampened wipe inside the enclosure.
-
Diagram 2: Contamination Control Workflow
Caption: Linear workflow emphasizing static control and the "Outer Glove Removal" step to contain potent dust.
Part 4: Disposal & Emergency Response[2]
Waste Disposal Strategy
Because this is a pharmaceutical intermediate, it cannot be disposed of in general trash or sewer systems.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic Organic."
-
Disposal Method: High-temperature incineration (standard for API intermediates).
-
-
Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste (assuming dissolved in MeOH/EtOH) or "Halogenated" if DCM is used.
-
Note: The methyl ester is susceptible to hydrolysis. Do not mix with strong aqueous acids/bases in the waste container to avoid exotherms or pressure buildup.
-
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95/P100 and double gloves.
-
Contain: Do NOT dry sweep. Dry sweeping aerosolizes the potent dust.
-
Clean:
-
Cover spill with wet paper towels (dampened with water or dilute soap) to suppress dust.
-
Scoop up the damp material.
-
Wipe surface 3x with Methanol or Ethanol to solubilize and remove the lipophilic Boc-compound.
-
References
-
Pfizer Inc. (2020). Safety Data Sheet: Pregabalin. Retrieved from .
-
Cayman Chemical. (2023). Safety Data Sheet: Pregabalin Methyl Ester (Hydrochloride). Link.
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Link.
-
PubChem. (n.d.). Compound Summary: Pregabalin.[2] National Library of Medicine. Link.
- SafeBridge Consultants. (2020).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



